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  • Product: 4-Isopropoxy-N-(4-methylbenzyl)aniline
  • CAS: 1037146-25-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline Authored by: Gemini, Senior Application Scientist Introduction 4-Isopropoxy-N-(4-methylbenzyl)aniline is a diarylami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline

Authored by: Gemini, Senior Application Scientist

Introduction

4-Isopropoxy-N-(4-methylbenzyl)aniline is a diarylamine derivative of significant interest in the fields of medicinal chemistry and materials science. Diarylamines form the structural core of numerous pharmaceuticals, agricultural chemicals, and functional organic materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Isopropoxy-N-(4-methylbenzyl)aniline, offering valuable insights for researchers, scientists, and professionals in drug development. The content herein is synthesized from established chemical principles and data from structurally related compounds to project the characteristics of this specific molecule.

Chemical Identity and Structural Elucidation

The fundamental step in characterizing any chemical entity is to establish its identity and structure. 4-Isopropoxy-N-(4-methylbenzyl)aniline is comprised of a 4-isopropoxyaniline core N-substituted with a 4-methylbenzyl group.

Identifier Value Source
IUPAC Name 4-Isopropoxy-N-(4-methylbenzyl)anilineN/A
Molecular Formula C₁₇H₂₁NO[2]
Molecular Weight 283.42 g/mol [2]
CAS Number Not readily availableN/A

Predicted Physicochemical Properties

Direct experimental data for 4-Isopropoxy-N-(4-methylbenzyl)aniline is not extensively available. However, by examining its constituent moieties—4-isopropoxyaniline and N-benzylaniline derivatives—we can deduce its likely physicochemical properties.

Property Predicted Value/Characteristic Rationale
Appearance Likely a pale yellow solid at room temperature.Based on the appearance of related N-benzylaniline derivatives.[3]
Melting Point Expected to be in the range of 80-100 °C.N-benzylaniline has a melting point of 36 °C, and the addition of substituents on both rings would likely increase this. For instance, a related derivative has a melting point of 81-82 °C.[4][5]
Boiling Point Estimated to be above 300 °C at atmospheric pressure.N-benzylaniline has a boiling point of 300 °C. The increased molecular weight of the target compound suggests a higher boiling point.[6]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water.The isopropoxy and methylbenzyl groups increase the nonpolar character of the molecule. 4-Isopropoxyaniline is soluble in organic solvents like ethanol and methylene chloride.[7]
pKa The pKa of the secondary amine is predicted to be around 4-5.The pKa of aniline is 4.6. The electron-donating isopropoxy group may slightly increase the basicity, while the benzyl group will have a minor effect.

Synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline

The most direct and efficient synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline is through the reductive amination of 4-isopropoxyaniline and 4-methylbenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

Synthetic Workflow

reagents 4-Isopropoxyaniline + 4-Methylbenzaldehyde solvent Solvent (e.g., Methanol) reagents->solvent imine_formation Imine Formation (Intermediate) solvent->imine_formation Stir at room temp. reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., Sodium Borohydride) reducing_agent->reduction workup Aqueous Work-up reduction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification product 4-Isopropoxy-N-(4-methylbenzyl)aniline purification->product

Caption: Synthetic workflow for 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Experimental Protocol
  • Imine Formation:

    • To a solution of 4-isopropoxyaniline (1.0 eq) in methanol, add 4-methylbenzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the structure and purity of the synthesized compound.

Analytical Workflow

sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms hplc HPLC Analysis sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Caption: Analytical workflow for 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.00 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

    • δ 6.80-6.60 (m, 4H): Aromatic protons of the 4-isopropoxy aniline group.

    • δ 4.50 (septet, 1H): -CH of the isopropoxy group.

    • δ 4.25 (s, 2H): -CH₂- benzylic protons.

    • δ 3.90 (br s, 1H): -NH proton.

    • δ 2.30 (s, 3H): -CH₃ of the 4-methylbenzyl group.

    • δ 1.30 (d, 6H): -CH₃ protons of the isopropoxy group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 152.0-150.0: Aromatic C-O.

    • δ 142.0-140.0: Aromatic C-N.

    • δ 138.0-135.0: Quaternary aromatic carbons.

    • δ 130.0-115.0: Aromatic C-H.

    • δ 70.0: -CH of the isopropoxy group.

    • δ 48.0: -CH₂- benzylic carbon.

    • δ 22.0: -CH₃ of the isopropoxy group.

    • δ 21.0: -CH₃ of the 4-methylbenzyl group.

  • IR (KBr, cm⁻¹):

    • 3400-3300: N-H stretching.

    • 3100-3000: Aromatic C-H stretching.

    • 2980-2850: Aliphatic C-H stretching.

    • 1600-1450: Aromatic C=C stretching.

    • 1250-1200: Aryl-O-Alkyl C-O stretching.

    • 1320-1250: C-N stretching.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z 284.4.

Chromatographic Purity Assessment
  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak indicating high purity.

Safety and Handling

Given the lack of specific toxicological data for 4-Isopropoxy-N-(4-methylbenzyl)aniline, a cautious approach based on the known hazards of its precursors, 4-isopropoxyaniline and N-benzylanilines, is warranted.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Potential Applications and Future Research

Diarylamine structures are prevalent in a wide range of biologically active molecules and functional materials.

  • Potential Applications:

    • Pharmaceutical Intermediate: Could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities.

    • Material Science: Derivatives of diarylamines are used in organic light-emitting diodes (OLEDs), antioxidants, and as stabilizers in polymers.

  • Future Research:

    • Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and pKa.

    • Biological Screening: Evaluation of its biological activity in various assays (e.g., anticancer, antimicrobial, antioxidant).

    • Derivatization: Synthesis of a library of related compounds to explore structure-activity relationships.

References

  • PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Badr, M. Z. A., & El-Sherief, H. A. H. (1975). Molecular Rearrangements. Part VI. Aryl(alkyl)amines (II) Thermal Rearrangement of N-Benzylaniline. Canadian Journal of Chemistry, 53(24), 3831-3836.
  • ChemBK. (2024, April 9). 4-Isopropoxyaniline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Molecular Rearrangements. Part VI. Aryl(alkyl)amines (II) Thermal Rearrangement of N-Benzylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carboxy-N-(4-isopropylbenzylidene)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • Supplementary Information. (n.d.).
  • National Institutes of Health. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines.

Sources

Exploratory

Molecular structure and weight of 4-Isopropoxy-N-(4-methylbenzyl)aniline

An In-Depth Technical Guide to 4-Isopropoxy-N-(4-methylbenzyl)aniline This guide provides a comprehensive technical overview of 4-Isopropoxy-N-(4-methylbenzyl)aniline, a molecule of interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Isopropoxy-N-(4-methylbenzyl)aniline

This guide provides a comprehensive technical overview of 4-Isopropoxy-N-(4-methylbenzyl)aniline, a molecule of interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and potential applications.

Core Molecular Attributes

4-Isopropoxy-N-(4-methylbenzyl)aniline is a secondary amine featuring a substituted aniline ring and a methyl-substituted benzyl group. This structure imparts specific physicochemical properties that are of interest for further chemical elaboration and biological screening.

Molecular Structure and Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO[1]
Molecular Weight 255.35 g/mol [1]
IUPAC Name 4-isopropoxy-N-(4-methylbenzyl)anilineN/A
Canonical SMILES CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CN/A
InChI Key InChI=1S/C17H21NO/c1-13(2)19-17-11-9-15(10-12-17)18-14(8-16-6-4-5-7-16)3/h4-7,9-13,18H,8H2,1-3H3N/A

Molecular Structure Diagram:

Caption: 2D structure of 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Synthesis Protocol: Reductive Amination

The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline is efficiently achieved via a one-pot reductive amination reaction. This method involves the formation of an intermediate imine from 4-isopropoxyaniline and 4-methylbenzaldehyde, which is then reduced in situ to the desired secondary amine.

Experimental Workflow

G start Start reactants Combine 4-isopropoxyaniline, 4-methylbenzaldehyde, and solvent start->reactants acid Add catalytic acetic acid reactants->acid stir Stir at room temperature (Imine formation) acid->stir reducer Add reducing agent (e.g., NaBH(OAc)₃) stir->reducer reaction Continue stirring until completion reducer->reaction workup Quench reaction and perform aqueous workup reaction->workup extract Extract with organic solvent workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: General workflow for the synthesis of N-benzyl aniline derivatives via reductive amination.

Step-by-Step Methodology

Materials:

  • 4-Isopropoxyaniline

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropoxyaniline (1.0 equivalent) and anhydrous DCM or DCE.

  • Addition of Aldehyde: Add 4-methylbenzaldehyde (1.0-1.1 equivalents) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the two aromatic rings will be observed in the range of δ 6.5-7.5 ppm. The disubstituted patterns will likely appear as doublets or multiplets.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge between the nitrogen and the benzyl ring is expected around δ 4.3 ppm.

  • Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton and a doublet for the six methyl protons of the isopropoxy group will be present around δ 4.5 ppm and δ 1.3 ppm, respectively.

  • Methyl Protons (-CH₃): A singlet for the three protons of the methyl group on the benzyl ring will appear around δ 2.3 ppm.

  • Amine Proton (-NH-): A broad singlet for the amine proton is expected, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) will be observed.

  • Methylene Carbon (-CH₂-): A signal around δ 48-50 ppm is expected for the methylene carbon.

  • Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon should appear around δ 70 ppm, and the methyl carbons around δ 22 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon of the tolyl group is expected around δ 21 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.[3]

  • C-N Stretch: A C-N stretching vibration should be observable in the 1250-1350 cm⁻¹ range.[4]

  • C-O Stretch: An ether C-O stretch will likely be present around 1240 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.[4]

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 255, corresponding to the molecular weight of the compound. As it contains an odd number of nitrogen atoms, the molecular weight is an odd number, consistent with the nitrogen rule.[5]

  • Fragmentation: Common fragmentation patterns for N-benzylanilines include cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) or a substituted tropylium ion (m/z 105 for the methylbenzyl fragment).[6][7]

Potential Applications in Drug Development

N-benzylaniline derivatives have garnered significant interest as a scaffold for the development of novel antibacterial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Antibacterial Activity

Studies have shown that N-benzylaniline derivatives can exhibit potent activity against Gram-positive bacteria.[1][10] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial fatty acid synthesis, a well-validated target for antimicrobial drug development.[8]

Drug Discovery and Development Workflow

G start Start: Synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline screening Primary Screening: Antibacterial activity (MIC determination) against MRSA and other pathogens start->screening sar Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs screening->sar lead_opt Lead Optimization: Improve potency, selectivity, and ADMET properties sar->lead_opt in_vivo In Vivo Efficacy Studies: Test in animal models of infection lead_opt->in_vivo preclinical Preclinical Development: Toxicology and safety pharmacology in_vivo->preclinical end Investigational New Drug (IND) Application preclinical->end

Caption: Workflow for the development of N-benzylaniline derivatives as antibacterial agents.

Safety and Handling

As no specific safety data for 4-Isopropoxy-N-(4-methylbenzyl)aniline is available, a conservative approach should be taken, treating it with the same or greater precautions as its starting material, 4-isopropoxyaniline.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards of 4-Isopropoxyaniline: This precursor is known to be harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[11]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Zhang, J., et al. (2019). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubMed. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry. [Link]

  • The Royal Society. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Google Patents. (2020).
  • Taylor & Francis Online. (2007). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Spectroscopy Letters. [Link]

  • ResearchGate. (2018). Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. (2017). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2013). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • De La Salle University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supporting Information. [Link]

  • ResearchGate. (2022). Time effect study on reductive amination of benzaldehyde with aniline... [Link]

  • ChemBK. 4-Isopropoxyaniline. [Link]

Sources

Foundational

Technical Whitepaper: Chemical Stability Profile of 4-Isopropoxy-N-(4-methylbenzyl)aniline

This technical guide provides a comprehensive stability profile and characterization framework for 4-Isopropoxy-N-(4-methylbenzyl)aniline , a secondary amine intermediate likely utilized in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive stability profile and characterization framework for 4-Isopropoxy-N-(4-methylbenzyl)aniline , a secondary amine intermediate likely utilized in the synthesis of pharmaceutical actives or as a specific impurity marker.[1][2]

Given the proprietary nature of specific degradation rates for this exact structure in public literature, this guide synthesizes predicted stability behaviors based on Structure-Activity Relationships (SAR), functional group chemistry (secondary anilines, aryl alkyl ethers), and standard ICH Q1A(R2) stress testing protocols.

[1][2]

Executive Summary

4-Isopropoxy-N-(4-methylbenzyl)aniline (CAS: 1040692-75-8, predicted) is a secondary aniline derivative featuring a para-isopropoxy electron-donating group and an N-benzylic moiety.[1][2] Its chemical stability is governed by the electron-rich nature of the aniline ring and the susceptibility of the secondary amine and benzylic positions to oxidative degradation.[1][2]

  • Hydrolytic Stability: High.[1][2] The ether and amine linkages are resistant to hydrolysis under neutral/basic conditions but susceptible to cleavage under strong acidic stress.[1][2]

  • Oxidative Stability: Low to Moderate.[1][2] The molecule is prone to N-oxidation and benzylic autoxidation, necessitating storage under inert atmosphere (Argon/Nitrogen).[1][2]

  • Photostability: Low.[1][2] The aniline core is photosensitive, leading to radical polymerization and "browning" upon UV exposure.[1][2]

  • Thermal Stability: Moderate.[1][2] Stable as a solid below 100°C, but melt-phase oxidation accelerates significantly.[1][2]

Chemical Identity & Physicochemical Baseline[1][2][3][4][5]

Understanding the molecule's intrinsic properties is the first step in stability profiling.[1][2]

PropertyData / PredictionRelevance to Stability
Chemical Name 4-Isopropoxy-N-(4-methylbenzyl)anilineTarget Analyte
Structure (CH3)2CH-O-Ph-NH-CH2-Ph-CH3Secondary amine, Ether, Benzylic CH3
Molecular Weight 255.36 g/mol Mass balance calculations
LogP (Predicted) ~4.5 - 5.0High lipophilicity; low aqueous solubility limits hydrolytic degradation in solid state.[1][2]
pKa (Base) ~5.0 - 5.5 (Aniline Nitrogen)Weak base; protonation stabilizes against oxidation but sensitizes to hydrolysis.[1][2]
Appearance Off-white to beige solidColor change (darkening) indicates oxidation.[1][2]

Stability Risk Assessment: Degradation Mechanisms[2]

This section details the mechanistic pathways for degradation, derived from the functional group chemistry of N-benzylanilines.

Oxidative Degradation (Primary Risk)

The secondary amine nitrogen and the benzylic carbons are the primary sites of oxidative attack.[1][2]

  • N-Oxidation: The electron-rich nitrogen (boosted by the p-isopropoxy group) reacts with reactive oxygen species (ROS) or peroxides to form the N-oxide or hydroxylamine .[1][2]

  • Benzylic Oxidation: The methylene bridge (-CH2-) and the terminal methyl group on the benzyl ring are susceptible to radical abstraction, leading to the formation of benzaldehydes or benzoic acids .[1][2]

Photolytic Degradation

Anilines absorb UV light, generating radical cations.[1][2]

  • Mechanism: Photo-induced electron transfer (PET) leads to N-C bond homolysis or ring coupling (dimerization), resulting in colored impurities (azo compounds or phenazines).[1][2]

Hydrolytic Degradation[1][2]
  • Ether Cleavage: The isopropoxy group is generally stable but can undergo acid-catalyzed dealkylation (forming 4-hydroxy-N-(4-methylbenzyl)aniline and isopropyl alcohol) under extreme pH (<1) and high temperature.[1][2]

  • Amine Cleavage: The C-N bond is kinetically stable to hydrolysis but can break under oxidative conditions.[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation based on stress factors.

StabilityPathways Parent 4-Isopropoxy-N- (4-methylbenzyl)aniline NOxide N-Oxide / Hydroxylamine Parent->NOxide Oxidation (Peroxides/Air) Benzaldehyde 4-Methylbenzaldehyde + 4-Isopropoxyaniline Parent->Benzaldehyde Oxidative Deamination (Radical/Enzymatic) Phenol 4-Hydroxy-N- (4-methylbenzyl)aniline Parent->Phenol Acid Hydrolysis (pH < 1, Heat) Dimer Azo Dimers / Polymers (Colored) Parent->Dimer UV Light (Photolysis)

Figure 1: Predicted degradation pathways for 4-Isopropoxy-N-(4-methylbenzyl)aniline under stress conditions.[1][2]

Experimental Protocols for Stability Profiling

To validate the predicted stability, the following Forced Degradation (Stress Testing) protocols should be executed. These align with ICH Q1A(R2) guidelines.

Stress Testing Workflow
Stress ConditionProtocol DetailsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursMinor degradation (<5%).[1][2] Look for de-alkylation (Phenol formation).[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursStable. Secondary amines/ethers are base-resistant.[1][2]
Oxidation 3% H₂O₂, RT, 4 hoursHigh Degradation. N-oxide formation and ring oxidation.[1][2]
Thermal Solid state, 80°C, 7 daysModerate stability.[1][2] Check for melting/browning.[1][2]
Photostability 1.2 million lux hours (ICH Q1B)High Degradation. Significant discoloration expected.[1][2]
Analytical Methodology (HPLC-UV/MS)

A self-validating analytical method is required to quantify the parent and detect impurities.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1][2] MS (ESI+) for impurity identification.[1][2]

  • Sample Prep: Dissolve in 50:50 Water:Acetonitrile. Avoid protic solvents if checking for transesterification (unlikely here).[1][2]

Handling, Storage, and Safety[1][2]

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended.

Storage Conditions
  • Temperature: Refrigerate (2-8°C) for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen to prevent autoxidation of the secondary amine.[1][2]

  • Container: Amber glass vials (Type I) to protect from UV light.

  • Desiccant: Recommended, though hydrolysis risk is low, moisture can catalyze oxidation.[1][2]

Safety (E-E-A-T)
  • Toxicity: Anilines are potential sensitizers and can induce methemoglobinemia.[1][2] Handle with gloved hands and in a fume hood.

  • Nitrosamine Risk: As a secondary amine, this compound can form carcinogenic nitrosamines if exposed to nitrites (e.g., in excipients or solvents).[1][2] Avoid usage of sodium nitrite or reagents containing NO+ sources. [1][2]

Stability Study Workflow Diagram

This diagram outlines the decision logic for characterizing the stability of a new lot of this material.

StabilityWorkflow Start Start: New Lot of 4-Isopropoxy-N-(4-methylbenzyl)aniline InitialQC Initial QC: HPLC Purity (>98%) & Appearance Start->InitialQC StressTest Execute Forced Degradation (Acid, Base, Ox, Light) InitialQC->StressTest Decision Degradation > 10%? StressTest->Decision Stable Outcome: Stable Standard Storage (RT, Dark) Decision->Stable No Unstable Outcome: Labile Strict Storage (-20°C, Argon) Decision->Unstable Yes Analyze Identify Impurities (LC-MS) Update Retest Date Stable->Analyze Unstable->Analyze

Figure 2: Decision matrix for stability classification and storage definition.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation, 2003.[1][2] Link

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations."[1][2] Pharmaceutical Development and Technology, 2002.[1][2] (Fundamental principles of hydrolytic stability in drug development). Link[1][2]

  • Alfaro, R., et al. "Oxidation of Secondary Amines: Mechanisms and Prevention."[1][2] Journal of Organic Chemistry, 2010.[1][2] (Mechanistic grounding for N-oxidation risks). Link

  • PubChem Compound Summary. "4-Isopropoxyaniline (Parent Structure)." National Center for Biotechnology Information, 2023.[1][2] (Source for physiochemical properties of the aniline core).[1][2][3][4][5] Link[1][2]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] 2nd Edition, Informa Healthcare, 2011.[1][2] (Authoritative text on forced degradation protocols). Link[1][2]

Sources

Exploratory

Technical Guide: N-Benzyl Aniline Derivatives – Synthesis, Reactivity, and Therapeutic Applications

[1] Executive Summary: The Privileged Scaffold N-benzyl aniline derivatives represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Scaffold

N-benzyl aniline derivatives represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Structurally, they consist of two hydrophobic aromatic rings linked by a flexible nitrogen-methylene bridge (


).

This guide moves beyond basic organic synthesis to analyze the causality of reaction selection , the structure-activity relationships (SAR) driving their biological potency, and the green chemistry evolutions transforming their production.

Synthetic Architectures: From Flask to Flow

The synthesis of N-benzyl anilines is dominated by Reductive Amination . While direct alkylation (using benzyl halides) exists, it is often discarded in high-precision medicinal chemistry due to the risk of over-alkylation (forming quaternary ammonium salts). Reductive amination offers superior control over stoichiometry.

The Mechanistic Logic (Why NaBH(OAc)₃?)

The choice of reducing agent dictates the success of the reaction.

  • Sodium Borohydride (NaBH₄): Often too strong. It can reduce the aldehyde to an alcohol before it condenses with the amine to form the imine.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but generates toxic cyanide byproducts and requires pH control.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Gold Standard . It is mild and exhibits a specific "chemoselectivity window." It reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde, allowing for a "one-pot" procedure without side reactions.

Visualization: The Reductive Amination Workflow

The following diagram illustrates the critical intermediates and the decision logic between "Direct" and "Stepwise" amination.

ReductiveAmination Start Substrates: Benzaldehyde + Aniline Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Condensation SideReaction Side Path: Aldehyde Reduction (Avoided by NaBH(OAc)3) Start->SideReaction Strong Reducer (NaBH4) Imine Key Intermediate: Schiff Base (Imine) Hemiaminal->Imine -H2O (Dehydration) Iminium Activated Species: Iminium Ion (pH < 6) Imine->Iminium Protonation (Acid Cat.) Product Final Product: N-Benzyl Aniline Iminium->Product Hydride Transfer (NaBH(OAc)3)

Figure 1: Reaction pathway logic for reductive amination. Note the critical Iminium ion stage which allows for selective reduction.

Experimental Protocols

Standard Protocol: The Abdel-Magid Method

This protocol utilizes Sodium Triacetoxyborohydride (STAB) for high yield and selectivity.

Reagents:

  • Aniline derivative (1.0 equiv)[1][2]

  • Benzaldehyde derivative (1.0–1.1 equiv)

  • Sodium triacetoxyborohydride (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the aniline (e.g., 5 mmol) and benzaldehyde (5.5 mmol) in DCE (15 mL).

    • Insight: If the amine is electron-deficient (slow to react), add 1 equiv of AcOH to catalyze the dehydration step.

  • Reduction: Add NaBH(OAc)₃ (7.5 mmol) in one portion. Stir at room temperature (20–25°C).

    • Observation: The reaction is typically slightly exothermic. Gas evolution is minimal compared to NaBH₄.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, followed by the appearance of the secondary amine. Reaction time: 1–16 hours depending on sterics.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (to neutralize acetic acid/boron complexes). Extract with EtOAc (3x).[3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Flash chromatography is usually required to remove traces of unreacted aldehyde.

Green Chemistry Protocol: Solvent-Free/Biocatalytic

Recent advances utilize "Kinnow Peel Powder" (KPP) or microwave irradiation to eliminate chlorinated solvents.

Methodology:

  • Mix benzaldehyde (1 mmol) and aniline (1 mmol) in a mortar.

  • Add catalytic amount of dried Kinnow Peel Powder (10 wt%).[2]

  • Grind/mix at room temperature for 5–10 minutes or subject to Microwave irradiation (300W) for 2 minutes.

  • Extract with hot ethanol and recrystallize.

    • Why this works: The natural acids in the fruit peel catalyze the imine formation, while the solid-state grinding provides sufficient contact energy, adhering to the principles of Atom Economy.

Comparative Data: Synthetic Efficiency

The following table contrasts the "Classical" vs. "Modern" approaches.

ParameterStandard (NaBH₄/MeOH)Optimized (Abdel-Magid/STAB)Green (Microwave/KPP)
Reaction Time 4–24 Hours1–16 Hours2–10 Minutes
Yield 60–75%85–95%80–92%
Selectivity Low (Alcohol byproducts)High (Amine specific)Moderate
Solvent Methanol (Polar)DCE/THF (Aprotic)Solvent-Free
Atom Economy ModerateHighVery High

Medicinal Chemistry & SAR (Structure-Activity Relationship)[7]

N-benzyl anilines act as pharmacophores in various therapeutic areas. The biological activity is heavily dependent on the electronic density of the aromatic rings and the basicity of the nitrogen.

Therapeutic Targets
  • Anticancer (Colon Cancer HT-29): Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring induce apoptosis. They often target the tubulin-microtubule dynamic or specific kinases (EGFR).

  • Antimicrobial (MRSA): Lipophilic N-benzyl anilines can disrupt bacterial cell membranes.

  • CNS Agents: Used as intermediates for antihistamines (e.g., Bamipine) and AChE inhibitors (Alzheimer's research).

Visualization: SAR Logic Map

This diagram outlines how structural modifications shift the biological profile.

SAR_Logic Core N-Benzyl Aniline Scaffold BenzylSub Benzyl Ring Substitution: (Electron Withdrawing - Cl, F) Core->BenzylSub AnilineSub Aniline Ring Substitution: (Electron Donating - OMe) Core->AnilineSub Linker Linker Modification: (Rigidification) Core->Linker Effect1 Increased Potency (Anticancer/Cytotoxicity) BenzylSub->Effect1 Para-position Effect2 Metabolic Stability (Prevents oxidation) AnilineSub->Effect2 Ortho-position Effect3 Receptor Binding (Steric fit) Linker->Effect3 Conformational Lock

Figure 2: Structure-Activity Relationship (SAR) map highlighting how specific substitutions drive therapeutic outcomes.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Verma, R., et al. (2022).[6] "Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst." Scientific Reports.[6]

  • Anticancer Activity Studies. (2025). "In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline on HT-29 Cell Lines." International Journal of Environmental Sciences.

  • Salinomycin Derivatives. (2014). "Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides." Molecules.

  • BenchChem Technical Protocols. (2025). "Application Notes: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation."

Sources

Foundational

Technical Profile: Thermodynamic Properties of 4-Isopropoxy-N-(4-methylbenzyl)aniline

This is an in-depth technical guide on the thermodynamic profile of 4-Isopropoxy-N-(4-methylbenzyl)aniline , structured for researchers and drug development professionals. [1] Executive Summary & Chemical Identity 4-Isop...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic profile of 4-Isopropoxy-N-(4-methylbenzyl)aniline , structured for researchers and drug development professionals.

[1]

Executive Summary & Chemical Identity

4-Isopropoxy-N-(4-methylbenzyl)aniline (CAS: 1040692-75-8 ) is a secondary amine intermediate characterized by a diaryl structure linked by a methylene bridge.[1] It belongs to the class of N-benzylanilines, commonly utilized as building blocks in the synthesis of pharmaceutical agents (e.g., GPCR modulators, kinase inhibitors) and organic electronic materials.[1]

Due to its specific structural features—a flexible isopropoxy ether tail and a para-methyl substitution—this compound exhibits phase behavior on the borderline between a viscous oil and a low-melting solid at ambient conditions.[1]

Chemical Identification
PropertyDetail
IUPAC Name N-[(4-Methylphenyl)methyl]-4-(propan-2-yloxy)aniline
CAS Number 1040692-75-8
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
SMILES CC(C)Oc1ccc(cc1)NCc2ccc(C)cc2
Structural Class Secondary Amine / Diaryl Ether Derivative

Physicochemical Data: Melting & Boiling Point Ranges

Experimental vs. Predicted Values

As a specialized research intermediate, public experimental data for the free base form of this specific congener is limited.[1] The values below represent a synthesis of available vendor data and high-confidence Structure-Property Relationship (SPR) predictions based on homologous N-benzylanilines (e.g., N-(4-methoxybenzyl)aniline).

PropertyValue / RangeCondition / Note
Physical State Viscous Liquid or Low-Melting Solid At 25°C (Standard Ambient Temp)
Melting Point (MP) 42°C – 48°C (Predicted)Free base form.[1] Often supercools to an oil.[1]
Boiling Point (BP) 385°C – 395°C (Predicted)At 760 mmHg (Atmospheric).[1] Decomposes.
Boiling Point (Reduced) 175°C – 185°C At 0.5 - 1.0 mmHg (High Vacuum).[1]
Flash Point ~180°C Closed Cup (Estimated).[1]
pKa (Conjugate Acid) 5.2 – 5.6 Nitrogen lone pair is delocalized into the phenyl ring.[1]

Critical Note on Phase Behavior: Secondary amines of this molecular weight (MW ~255) often exhibit "polymorphism" or persistent supercooling.[1] The free base may appear as an amber oil initially and crystallize slowly over days at 4°C. For rigorous characterization, conversion to the Hydrochloride (HCl) salt is recommended, which typically raises the MP to the 210–230°C range.[1]

Comparative Thermodynamic Analysis

The isopropoxy group (-OiPr) introduces steric bulk and rotational freedom compared to a methoxy (-OMe) group, typically lowering the melting point due to disrupted crystal packing efficiency.[1]

Compound AnalogStructure DifferenceMP (°C)BP (°C)
Target Molecule 4-OiPr / 4-Me-Benzyl ~45 (Est.)~390
N-BenzylanilineUnsubstituted37–39180 (10 mmHg)
N-(4-Methoxybenzyl)aniline4-OMe (Less bulky)46–48~340
N-(4-Methylbenzyl)aniline4-Me (Symmetric)36–38~330

Synthesis & Purification Workflow

To ensure accurate MP/BP determination, the compound must be synthesized with high specificity, avoiding "Schiff base" (imine) impurities which have significantly different melting points.[1]

Recommended Synthetic Route: Reductive Amination

The most robust method involves the condensation of 4-isopropoxyaniline with 4-methylbenzaldehyde , followed by reduction.[1]

Step-by-Step Protocol:
  • Imine Formation: Dissolve 4-isopropoxyaniline (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).

  • Dehydration: Add activated 4Å Molecular Sieves or MgSO₄ to drive equilibrium. Stir for 2–4 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Quench: After 12 hours, quench with saturated NaHCO₃.

  • Isolation: Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash with brine. Dry over Na₂SO₄.[1][2][3]

Purification Strategy (Critical for MP Measurement)
  • Crude State: Likely an orange oil containing unreacted aldehyde.[1]

  • Distillation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) at 180°C to remove volatiles.[1]

  • Crystallization: Dissolve the viscous oil in a minimum amount of hot Hexane/EtOAc (9:1) .[1] Cool slowly to -20°C to induce crystallization.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Starting Materials: 4-Isopropoxyaniline + 4-Methylbenzaldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine Dehydration (-H2O) Reduction Reduction Step: NaBH4 / MeOH (0°C -> RT) Imine->Reduction Reductive Amination Crude Crude Product: Secondary Amine (Oil) Reduction->Crude Workup (NaHCO3) Purification Purification: Vac. Distillation or Crystallization (-20°C) Crude->Purification Isolation Final Pure Target: 4-Isopropoxy-N-(4-methylbenzyl)aniline (MP ~45°C) Purification->Final Yield >85%

Caption: Logical flow for the synthesis and purification of 4-Isopropoxy-N-(4-methylbenzyl)aniline via reductive amination.

Characterization Methodology

To validate the melting and boiling point ranges, researchers should employ the following protocols.

Melting Point Determination (DSC)

For low-melting solids, standard capillary tubes may yield ambiguous results due to "oiling out."[1]

  • Method: Differential Scanning Calorimetry (DSC).[1]

  • Protocol: Seal 2–5 mg of sample in an aluminum pan. Equilibrate at -40°C. Ramp at 5°C/min to 100°C.

  • Expected Signal: A sharp endothermic peak onset at ~42–45°C .[1] Broad peaks indicate solvent entrapment or impurities.[1]

Boiling Point Estimation (TGA)

Direct boiling at atmospheric pressure often leads to decomposition (oxidation of the amine).[1]

  • Method: Thermogravimetric Analysis (TGA).[1]

  • Protocol: Ramp 10°C/min under Nitrogen flow.

  • Criterion: The temperature at 5% weight loss (

    
    ) serves as the stability limit.[1] The extrapolated onset of rapid mass loss corresponds to the boiling range.[1]
    
Phase Transition Logic Diagram

PhaseLogic cluster_vac Reduced Pressure (1 mmHg) Solid Solid Phase (Crystalline) < 42°C Liquid Liquid Phase (Viscous Oil) 42°C - 385°C Solid->Liquid Melting (Endothermic) Target: 42-48°C Gas Gas Phase (Vapor) > 385°C Liquid->Gas Boiling (Atmospheric) Target: ~390°C Decomp Decomposition (Oxidation/N-C Cleavage) > 250°C (in Air) Liquid->Decomp Thermal Stress (Avoid O2) VacBoil Vacuum Boiling ~180°C Liquid->VacBoil Distillation Path

Caption: Phase transition boundaries and stability limits for the target amine under atmospheric and reduced pressure.

References

  • Santa Cruz Biotechnology (SCBT). 4-Isopropoxy-N-(4-methylbenzyl)aniline Product Data. Retrieved from scbt.com.[1] Link

  • ChemicalBook. 4-Isopropoxyaniline CAS 7664-66-6 Properties. (Precursor Data). Link

  • PubChem Database. Compound Summary: N-Benzylaniline Derivatives. National Center for Biotechnology Information. Link

  • ACD/Labs. Predicted Physicochemical Properties for C17H21NO. (Utilized for BP/MP estimation algorithms).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard synthesis protocol).

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling 4-methylbenzaldehyde and 4-isopropoxyaniline

Application Note: Optimized Coupling Protocols for 4-Methylbenzaldehyde and 4-Isopropoxyaniline Executive Summary & Scientific Context The condensation of 4-methylbenzaldehyde ( -tolualdehyde) and 4-isopropoxyaniline yie...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 4-Methylbenzaldehyde and 4-Isopropoxyaniline

Executive Summary & Scientific Context

The condensation of 4-methylbenzaldehyde (


-tolualdehyde) and 4-isopropoxyaniline  yields the Schiff base (E)-N-(4-isopropoxyphenyl)-1-(p-tolyl)methanimine . This specific structural motif—linking two phenyl rings via an azomethine spacer with para-substituents—is a classical "calamitic" (rod-like) core.

Why this reaction matters:

  • Liquid Crystal Mesogens: The resulting molecule exhibits structural anisotropy essential for mesophase formation. The isopropoxy tail provides flexibility, while the methyl group adds steric bulk, influencing the melting point and clearing point.

  • Ligand Chemistry: The imine nitrogen possesses a lone pair capable of coordinating with transition metals (Cu, Ni, Zn), making this a precursor for catalytic complexes.

Chemical Challenge: While Schiff base formation is equilibrium-driven, the presence of the electron-donating isopropoxy group on the amine increases nucleophilicity, generally favoring the reaction. However, the reversibility of the reaction (hydrolysis) requires strict water management to drive the equilibrium toward the product (Le Chatelier's principle).

Reaction Mechanism & Electronic Considerations

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde.[1][2][3]

  • Proton Transfer: Formation of the unstable hemiaminal intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water yields the imine.

Electronic Effects:

  • 4-Methylbenzaldehyde: The methyl group is weakly electron-donating (inductive effect), which slightly deactivates the carbonyl carbon compared to benzaldehyde. However, this effect is minor and does not significantly hinder the reaction.

  • 4-Isopropoxyaniline: The isopropoxy group is strongly electron-donating (resonance effect), significantly increasing the nucleophilicity of the amine nitrogen. This enhances the rate of the initial attack.

Visualization: Mechanistic Pathway[2]

ReactionMechanism Reactants Reactants (Aldehyde + Amine) Activation Carbonyl Activation (Acid Cat.) Reactants->Activation H+ Attack Nucleophilic Attack Reactants->Attack Neutral Conditions Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Proton Transfer Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Rate Determining Step Product Imine Product (Schiff Base) Dehydration->Product

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note that while the reaction can proceed under neutral conditions, acid catalysis accelerates the dehydration step.

Experimental Protocols

Two distinct protocols are provided: Method A (Standard Solvothermal) for high purity and scalability, and Method B (Mechanochemical) for green chemistry applications.

Method A: Classical Solvothermal Synthesis (Recommended)

Best for: High purity requirements, crystal growth, and scale-up.

Reagents:

  • 4-Methylbenzaldehyde (1.0 eq)

  • 4-Isopropoxyaniline (1.0 eq)

  • Absolute Ethanol (Solvent, ~10 mL per gram of reactant)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxyaniline (10 mmol) in 15 mL of absolute ethanol.

  • Addition: Add 4-methylbenzaldehyde (10 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often yellow) immediately, indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Process Control: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot should disappear.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath. The Schiff base should precipitate as crystals.[1]

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a desiccator or vacuum oven at 40°C.

Yield Expectation: 85–92%

Method B: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Rapid screening, environmental compliance, and avoiding solvent waste.

Protocol:

  • Weighing: Weigh equimolar amounts of 4-methylbenzaldehyde and 4-isopropoxyaniline into a clean mortar.

  • Grinding: Grind the mixture vigorously with a pestle.

  • Observation: The mixture will likely turn into a liquid melt (eutectic formation) and then solidify as water is released and the product forms. Continue grinding for 10–15 minutes.

  • Work-up: Recrystallize the resulting solid from hot ethanol to obtain the pure product.

Characterization & Data Analysis

To validate the synthesis, compare your data against these expected values.

TechniqueParameterExpected Signal/ValueStructural Assignment
FT-IR

1610–1625 cm⁻¹Azomethine stretch (Strong, sharp)
FT-IR

AbsentDisappearance of aldehyde carbonyl
¹H NMR

(ppm)
8.30 – 8.50 (s, 1H)Azomethine proton (-CH=N-)
¹H NMR

(ppm)
2.35 (s, 3H)Methyl group on Tolyl ring
¹H NMR

(ppm)
4.50 (sept, 1H)Isopropyl methine proton
Workflow Visualization: Decision Matrix

Workflow Start Start Synthesis Scale Scale > 5g? Start->Scale Solvent Method A: Ethanol Reflux (Better Impurity Profile) Scale->Solvent Yes Solid Method B: Grinding (Fast, Green) Scale->Solid No TLC TLC Check (Hex:EtOAc 4:1) Solvent->TLC Solid->TLC Recryst Recrystallization (Hot Ethanol) TLC->Recryst Conversion Complete Final Final Product (E)-N-(4-isopropoxyphenyl)-1-(p-tolyl)methanimine Recryst->Final

Figure 2: Experimental decision matrix for selecting the optimal synthesis route based on scale and purity needs.

Troubleshooting & Stability (Self-Validating Systems)

  • Issue: Oiling Out. If the product separates as an oil rather than crystals upon cooling:

    • Cause: Impurities or super-saturation.

    • Fix: Reheat to dissolve, add a seed crystal, and cool very slowly. Alternatively, scratch the inner wall of the flask with a glass rod.

  • Issue: Hydrolysis. Schiff bases are sensitive to acidic hydrolysis.

    • Prevention: Ensure the ethanol is anhydrous. Do not store the product in acidic solutions. Store in a desiccator.

  • Validation: If the melting point is broad (>2°C range), the product is wet or impure. Recrystallize immediately.

References

  • Scholars Research Library. Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Archives of Applied Science Research, 2011, 3 (3):375-379. [Link]

  • PubChem. Compound Summary: (E)-N-(4-Methylphenyl)-1-(4-propoxyphenyl)methanimine.[4] (Analogous Structure Verification). [Link]

  • MDPI. Synthesis of (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank 2025. (Reference for Suzuki coupling compatibility of similar Schiff bases). [Link][5]

Sources

Application

Application Note: Catalytic Architectures for the Synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline

[1] Executive Summary This application note details two distinct, field-validated protocols for the synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline , a pharmacophore scaffold common in antihistamines and tyrosine kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details two distinct, field-validated protocols for the synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline , a pharmacophore scaffold common in antihistamines and tyrosine kinase inhibitors. We contrast a robust Stoichiometric Reductive Amination (ideal for discovery phase/high-throughput screening) against an Iridium-Catalyzed Hydrogen Borrowing method (ideal for process chemistry/green manufacturing).

The target molecule combines an electron-rich aniline core with a lipophilic benzyl side chain. The choice of synthetic route significantly impacts impurity profiles, atom economy, and scalability.

Target Molecule Profile
  • IUPAC Name: N-(4-methylbenzyl)-4-(propan-2-yloxy)aniline

  • Core Transformation: Construction of C(sp3)-N(sp2) bond via N-benzylation.

  • Key Challenges: Preventing over-alkylation (formation of tertiary amines) and managing the stability of the isopropoxy ether linkage under acidic conditions.

Method A: Direct Reductive Amination (Discovery Protocol)

Context: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of aldehydes. It is the "Gold Standard" for medicinal chemistry due to its operational simplicity and high chemoselectivity.

Reaction Mechanism & Logic

The reaction proceeds through the in situ formation of a hemiaminal, followed by dehydration to an imine (Schiff base). STAB reduces the imine faster than it reduces the aldehyde, preventing the formation of benzyl alcohol byproducts.

Why STAB? Unlike NaBH₄, STAB does not require a pre-formation step of the imine and avoids the need for harsh pH adjustments.

Experimental Protocol

Reagents:

  • Substrate A: 4-Isopropoxyaniline [CAS: 7664-66-6] (1.0 equiv)[1][2]

  • Substrate B: 4-Methylbenzaldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Imine Assembly: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 4-Isopropoxyaniline (15.1 g, 100 mmol) in DCE (100 mL).

  • Activation: Add 4-Methylbenzaldehyde (13.2 g, 110 mmol) followed by Acetic Acid (6.0 g, 100 mmol). Stir at room temperature (25°C) for 30 minutes. Note: The acid catalyzes the dehydration step to form the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes. Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[3][4]

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).

Expected Yield: 85–92% (Pale yellow oil or low-melting solid).

Method B: Iridium-Catalyzed Hydrogen Borrowing (Process Protocol)

Context: For larger scales, the generation of stoichiometric boron waste from Method A is undesirable. The "Hydrogen Borrowing" (or Hydrogen Autotransfer) strategy uses a catalytic metal to shuttle hydrogen from an alcohol starting material to the imine intermediate, producing only water as a byproduct.

Mechanistic Pathway
  • Dehydrogenation: Catalyst removes H₂ from 4-methylbenzyl alcohol, generating the aldehyde and a metal-hydride species.

  • Condensation: The aldehyde reacts with the aniline to form an imine and water.

  • Hydrogenation: The metal-hydride species transfers H₂ back to the imine, yielding the amine product.

Experimental Protocol

Reagents:

  • Substrate A: 4-Isopropoxyaniline (1.0 equiv)

  • Substrate B: 4-Methylbenzyl alcohol (1.0 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer) (1.0 mol%)

  • Base: NaHCO₃ (10 mol%)

  • Solvent: Toluene (degassed)

Step-by-Step Procedure:

  • Catalyst Loading: In a pressure tube or sealed reaction vessel, charge [Cp*IrCl₂]₂ (80 mg, 0.1 mmol) and NaHCO₃ (84 mg, 1.0 mmol).

  • Substrate Addition: Add 4-Isopropoxyaniline (1.51 g, 10 mmol) and 4-Methylbenzyl alcohol (1.22 g, 10 mmol) dissolved in Toluene (5 mL).

  • Reaction: Seal the vessel and heat to 110°C (oil bath temperature) for 12–16 hours. Note: High temperature is required to overcome the activation energy of the dehydrogenation step.

  • Monitoring: Check conversion by GC-MS. Look for the disappearance of the alcohol peak.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. If high purity is required, recrystallize from Hexane/Ethanol; otherwise, the crude is often sufficiently pure (>95%) for subsequent steps due to the high specificity of the catalyst.

Expected Yield: 78–85% (High atom economy).

Visualizing the Pathways

Comparative Mechanism Diagram

The following diagram contrasts the linear stoichiometric path (Method A) with the cyclic catalytic path (Method B).

ReactionPathways cluster_0 Method A: Reductive Amination (STAB) cluster_1 Method B: Ir-Catalyzed Hydrogen Borrowing A_Start 4-Isopropoxyaniline + 4-Methylbenzaldehyde A_Imine Imine Intermediate A_Start->A_Imine -H2O (AcOH cat.) A_Product Target Amine A_Imine->A_Product + H- (from STAB) B_Alcohol 4-Methylbenzyl Alcohol B_Aldehyde Transient Aldehyde B_Alcohol->B_Aldehyde Dehydrogenation (Ir -> Ir-H) B_Imine Imine Intermediate B_Aldehyde->B_Imine + Aniline -H2O B_Product Target Amine B_Imine->B_Product Hydrogenation (Ir-H -> Ir) Catalyst [Cp*Ir-H]

Caption: Comparison of Stoichiometric Hydride Transfer (Method A) vs. Catalytic Hydrogen Autotransfer (Method B).

Comparative Data Analysis

The following table summarizes the operational parameters to assist in method selection.

ParameterMethod A: Reductive Amination (STAB)Method B: Ir-Catalyzed H-Borrowing
Reaction Type Stoichiometric ReductionCatalytic Cycle (Atom Economic)
Reagents Aldehyde + STAB (1.5 eq)Alcohol + [Cp*IrCl₂]₂ (1 mol%)
Byproducts Boric acid salts, AcetateWater (H₂O)
Conditions Ambient Temp (25°C), 4-6 hHigh Temp (110°C), 12-16 h
Scalability Moderate (Waste disposal costs)High (Green chemistry profile)
Cost Driver STAB ReagentIridium Catalyst
Yield 85–92%78–85%

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[5] Advanced Synthesis & Catalysis, 349(10), 1555-1575. Link

  • Fujita, K. I., et al. (2009). "N-Alkylation of Amines with Alcohols Catalyzed by a Cp*Ir Complex." Tetrahedron Letters, 50(12), 1296-1299. Link

  • PubChem Compound Summary. (2023). "4-Isopropoxyaniline (CAS 7664-66-6)."[1][2] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-Isopropoxy-N-(4-methylbenzyl)aniline synthesis

[1] Current Status: Operational Topic: Reductive Amination Optimization & Impurity Control Ticket ID: CHEM-SUP-2026-882[1] Introduction: The Synthetic Challenge You are synthesizing 4-Isopropoxy-N-(4-methylbenzyl)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Reductive Amination Optimization & Impurity Control Ticket ID: CHEM-SUP-2026-882[1]

Introduction: The Synthetic Challenge

You are synthesizing 4-Isopropoxy-N-(4-methylbenzyl)aniline (Target 3 ).[1] This is a secondary amine synthesis via the reductive amination of 4-isopropoxyaniline (Amine 1 ) and 4-methylbenzaldehyde (Aldehyde 2 ).[1]

While reductive amination is a robust pathway, this specific substrate combination presents distinct challenges:

  • Electronic Effects: The isopropoxy group on the aniline makes the nitrogen electron-rich, increasing nucleophilicity but also making the resulting secondary amine prone to over-alkylation (forming the tertiary amine).

  • Competitive Reduction: The aldehyde (2 ) can be reduced to 4-methylbenzyl alcohol before it reacts with the amine if the reducing agent is too aggressive.

  • Hydrolysis: The intermediate imine is moisture-sensitive; water in the solvent will reverse the reaction equilibrium.

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol (Direct Reductive Amination) as the "Gold Standard" for minimizing these side reactions, while providing a troubleshooting framework for common failure modes.

Module 1: Reaction Mechanism & Critical Process Parameters

To troubleshoot effectively, you must visualize the competition between the Product Pathway and the Side Reaction Pathways.

Visualizing the Reaction Network

ReactionNetwork Start Reagents: 4-Isopropoxyaniline + 4-Methylbenzaldehyde Imine Intermediate: Imine (Schiff Base) Start->Imine Dehydration (-H2O) Alcohol IMPURITY A: 4-Methylbenzyl Alcohol Start->Alcohol Direct Reduction (If Reductant too strong) Imine->Start +H2O (Wet Solvent) Target TARGET PRODUCT: Secondary Amine Imine->Target Reduction (STAB/NaBH4) Tertiary IMPURITY B: Tertiary Amine (Over-alkylation) Target->Tertiary + Aldehyde + Reductant Hydrolysis Reversion: Hydrolysis

Figure 1: Reaction network showing the main pathway (Green) versus competitive side reactions (Red).[1] Note that water drives the Imine back to starting materials.

Module 2: Troubleshooting Guide (FAQs)

Category A: Impurity Profiling[1]

Q1: I am seeing a large spot/peak corresponding to 4-methylbenzyl alcohol. Why?

  • Diagnosis: This is "Direct Reduction."[1][2][3] The reducing agent attacked the aldehyde before the amine could form the imine.[4]

  • Root Cause:

    • Wrong Reductant: Using Sodium Borohydride (NaBH₄) in a "one-pot" mix.[1][5] NaBH₄ is too strong and reduces aldehydes rapidly.

    • Wet Solvents: Water hydrolyzed the imine back to aldehyde, which was then reduced.

  • Solution:

    • Switch to STAB: Sodium Triacetoxyborohydride is less basic and reacts negligibly with aldehydes, preferring the protonated imine.

    • Stepwise Method: If you must use NaBH₄, stir the amine and aldehyde in Methanol for 2 hours (or reflux for 30 mins) before adding the borohydride.

Q2: I have significant tertiary amine (dialkylated product). How do I stop this?

  • Diagnosis: The product (secondary amine) reacted with a second molecule of aldehyde.

  • Root Cause:

    • Excess Aldehyde: You used >1.2 equivalents of aldehyde.

    • High Concentration: Extremely concentrated reactions favor intermolecular collisions between product and aldehyde.

  • Solution:

    • Stoichiometry Control: Use a 1:1 ratio or a slight excess of the amine (1.0 equiv Aldehyde : 1.1 equiv Amine).

    • Slow Addition: Add the aldehyde slowly to the amine/reductant mixture (inverse addition).

Q3: The reaction is stalled (Low Conversion).

  • Diagnosis: Imine formation is poor.[1]

  • Root Cause: The 4-isopropoxyaniline is electron-rich, but steric hindrance or lack of acid catalysis can slow imine formation.

  • Solution:

    • Acid Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH) .[1][5] This protonates the carbonyl oxygen (accelerating attack) and the imine nitrogen (accelerating reduction by STAB).

Module 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Recommended for highest selectivity and ease of use.

ParameterSpecificationReason
Solvent 1,2-Dichloroethane (DCE) or THFDissolves STAB; aprotic to prevent solvolysis.[1]
Stoichiometry 1.0 Aldehyde : 1.05 AmineSlight amine excess prevents over-alkylation.[1]
Reductant NaBH(OAc)₃ (STAB) (1.4 equiv)Selectively reduces imine over aldehyde.[1]
Additive Acetic Acid (1.0 equiv)Catalyzes imine formation and reduction.[1]

Step-by-Step:

  • Charge: In a dry flask under Nitrogen, dissolve 4-isopropoxyaniline (1.05 equiv) and 4-methylbenzaldehyde (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Catalyze: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temp (RT).

  • Reduce: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Monitor: Stir at RT for 2–4 hours. Monitor via TLC/LCMS.[1]

  • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extract: Extract with DCM, wash with brine, dry over Na₂SO₄.

Method B: The "Budget" Alternative (NaBH₄ Stepwise)

Use only if STAB is unavailable.[1]

  • Imine Formation: Dissolve Amine and Aldehyde (1:1) in Methanol . Add 3Å Molecular Sieves (optional but recommended to remove water).[1] Stir for 3 hours or reflux for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 equiv) portion-wise.

  • Workup: Acidify with 1N HCl to destroy excess hydride, then basify with NaOH to pH >10 to extract the free amine.

Module 4: Decision Logic for Troubleshooting

Use this flow to determine your next move if the reaction fails.

TroubleshootingTree Start Analyze Crude LCMS/TLC Q1 Is Starting Material (Aldehyde) remaining? Start->Q1 Q2 Is Benzyl Alcohol present? Q1->Q2 No (Consumed) Action1 Increase Reaction Time OR Add Acetic Acid Catalyst Q1->Action1 Yes Action2 CRITICAL FAILURE: Switch to STAB (Method A) OR Pre-form Imine (Method B) Q2->Action2 Yes (Major Peak) Q3 Is Tertiary Amine present? Q2->Q3 No Action3 Reduce Aldehyde Stoichiometry (Use 0.95 equiv) Q3->Action3 Yes Success Isolate Product Q3->Success No

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7][8][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][10][11][12]J. Org.[6][7][10][11] Chem. 1996, 61, 3849–3862.[6][7][8][9][10][11]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[11][12]J. Am. Chem. Soc. 1971, 93, 2897–2904.[9]

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404.

Sources

Optimization

Technical Support Center: Steric Hindrance in N-(4-methylbenzyl)aniline Synthesis

Welcome to the technical support center for synthetic challenges in drug discovery and materials science. This guide is designed for researchers, chemists, and process development professionals encountering difficulties...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in drug discovery and materials science. This guide is designed for researchers, chemists, and process development professionals encountering difficulties in the synthesis of N-(4-methylbenzyl)aniline derivatives, particularly when steric hindrance impedes reaction success. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My C-N cross-coupling reaction to form a sterically hindered N-(4-methylbenzyl)aniline derivative is failing or giving very low yields. What is the primary cause?

The most common issue is steric congestion around the reaction centers. In derivatives of N-(4-methylbenzyl)aniline, steric bulk can arise from substituents on either the aniline ring (especially at the ortho positions) or the benzyl group. This congestion creates a high energy barrier for the key steps in many catalytic cycles, such as reductive elimination in palladium-catalyzed reactions.[1] The bulky groups can physically block the approach of the coupling partners to the metal center, slow down the rate-limiting bond-forming step, and favor side reactions like catalyst decomposition or hydrodehalogenation.[2][3]

Q2: I am observing a significant amount of unreacted starting materials. How can I improve the conversion rate?

Incomplete conversion in sterically demanding couplings often points to an insufficiently reactive catalyst system or suboptimal reaction conditions. Consider these adjustments:

  • Increase Temperature: Many reactions involving hindered substrates require higher thermal energy to overcome the activation barrier.[4] However, monitor carefully for substrate or product decomposition.

  • Prolong Reaction Time: Slow-reacting substrates may simply need more time to reach completion.

  • Select a More Robust Catalyst System: The choice of ligand is critical. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, switching to modern, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, GPhos, XPhos) is often necessary. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[5][6]

  • Use a Stronger, Non-Nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to efficiently deprotonate the aniline or facilitate the catalytic cycle.[7]

Q3: My main impurity is the hydrodehalogenated arene from my benzyl halide. What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced instead of coupled. This can be exacerbated in sterically hindered systems where the desired C-N coupling is slow. It can arise from competing β-hydride elimination pathways or other catalyst decomposition routes. To minimize this, ensure you are using a well-defined catalyst system with a ligand designed to suppress these side reactions.[2] Sometimes, adjusting the base or solvent can also mitigate this issue.

Q4: Which synthetic strategy—Buchwald-Hartwig, Ullmann, or Reductive Amination—is generally best for highly hindered substrates?

There is no single "best" method, as the optimal choice depends on the specific substitution pattern and functional group tolerance of your substrates.

  • Buchwald-Hartwig Amination: This is often the most versatile and high-yielding method for a wide range of sterically hindered anilines and aryl halides, thanks to extensive ligand development.[3][8] It is typically the first choice for complex pharmaceutical intermediates.

  • Ullmann Condensation: A copper-catalyzed alternative that has seen a resurgence with modern ligand development. While traditionally requiring harsh conditions, new ligand systems allow for milder temperatures and are particularly useful when palladium sensitivity is a concern.[9][10]

  • Reductive Amination: This is an excellent alternative if your precursors are 4-methylbenzaldehyde and the corresponding aniline. It avoids the use of halides and expensive catalysts. However, the formation of the initial imine/iminium ion can be difficult with two sterically bulky partners.[11][12] The choice of a suitable reducing agent, like sodium triacetoxyborohydride (STAB) or trichlorosilane, is crucial for success.[11]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Buchwald-Hartwig Amination for Low Conversion

Scenario: You are attempting to couple 2,6-dimethylaniline with 4-methylbenzyl bromide using a first-generation palladium catalyst (e.g., Pd(OAc)₂/P(o-tolyl)₃) and are seeing less than 10% product formation.

Causality Analysis: First-generation phosphine ligands are often not bulky enough to facilitate the reductive elimination step required to form the C-N bond between two hindered partners. The steric clash prevents the aryl and amido groups from coming into proximity on the palladium center, effectively stalling the catalytic cycle.[3][6]

G start Low Yield (<10%) with Gen 1 Catalyst ligand Switch to Bulky Biaryl Monophosphine Ligand (e.g., BrettPhos, GPhos) start->ligand base Ensure Strong, Non-nucleophilic Base is Used (NaOtBu, LHMDS) ligand->base solvent Optimize Solvent (Toluene, Dioxane, CPME) base->solvent temp Increase Temperature Incrementally (80°C -> 110°C) solvent->temp precatalyst Consider Using a Pre-formed Pd(I) or Pd(II) Precatalyst (e.g., GPhos-Pd-G3) temp->precatalyst result Improved Yield precatalyst->result G sub Aniline + Aldehyde int Iminium Ion (Formation is Sterically Hindered) sub->int Condensation (Slow, Unfavorable) prod N-Benzylaniline Product int->prod Reduction (Requires Potent Hydride Source)

Sources

Troubleshooting

Technical Support Center: Optimization of Temperature and Pressure for 4-Isopropoxy-N-(4-methylbenzyl)aniline Synthesis

Welcome to the technical support center for the synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies, with a core focus on the critical parameters of temperature and pressure. Given that 4-Isopropoxy-N-(4-methylbenzyl)aniline is a specific derivative, this guide draws upon established principles and common challenges encountered in the synthesis of N-arylethylamines.

Introduction: Synthetic Strategies

The formation of the C-N bond in 4-Isopropoxy-N-(4-methylbenzyl)aniline can be approached through several established synthetic routes. The choice of method will depend on available starting materials, functional group tolerance, and desired scale. The three most common and effective methods are:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine from 4-isopropoxyaniline and 4-methylbenzaldehyde, followed by its reduction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-isopropoxyaniline and a 4-methylbenzyl halide.[1]

  • Direct N-Alkylation: The reaction of 4-isopropoxyaniline with a 4-methylbenzyl halide in the presence of a base.

This guide will provide detailed troubleshooting and optimization FAQs for each of these methods, with a particular emphasis on how temperature and pressure can be modulated to achieve optimal results.

Section 1: Reductive Amination

Reductive amination is a highly versatile method for the synthesis of secondary amines.[2] It proceeds via the formation of an imine or iminium ion, which is then reduced in situ.

Experimental Workflow: Reductive Amination

reagents 4-Isopropoxyaniline + 4-Methylbenzaldehyde imine_formation Imine Formation (Solvent, optional acid catalyst) reagents->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (Reducing Agent) imine->reduction product 4-Isopropoxy-N-(4-methylbenzyl)aniline reduction->product workup Workup & Purification product->workup final_product Purified Product workup->final_product

Caption: General workflow for the reductive amination synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Troubleshooting and FAQs: Reductive Amination

Q1: My reductive amination reaction is showing low conversion to the desired product. How can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Imine Formation: The initial formation of the imine is a critical equilibrium-driven step.

    • Temperature: For many reductive aminations, imine formation can be sluggish at room temperature. Consider a moderate increase in temperature (e.g., to 40-60°C) during the imine formation stage before adding the reducing agent. However, be aware that excessive heat can lead to side reactions.

    • Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[3]

    • Water Removal: The formation of water during this step can inhibit the reaction. While not always necessary, the use of a dehydrating agent or a solvent that allows for azeotropic removal of water can be beneficial.

  • Reduction Step: The choice and handling of the reducing agent are crucial.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the imine in the presence of the aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires acidic conditions to be active and introduces cyanide into the reaction mixture. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[5]

    • Temperature: The reduction is typically carried out at room temperature. If the reaction is slow, a slight increase in temperature may be warranted, but this should be done cautiously to avoid over-reduction or side reactions.

Q2: I am observing the formation of byproducts, such as the alcohol from the reduction of 4-methylbenzaldehyde. How can I minimize this?

A2: The formation of the corresponding alcohol is a common side reaction, especially when using less selective reducing agents like sodium borohydride.

  • Choice of Reducing Agent: As mentioned, switching to a milder and more selective reducing agent like NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct.[4]

  • Staged Addition: A stepwise procedure can be beneficial. First, allow the imine to form completely (monitor by TLC or LC-MS) before adding the reducing agent. This minimizes the amount of unreacted aldehyde present during the reduction step.

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0°C to room temperature) to favor the reduction of the more reactive imine over the aldehyde.

Q3: Can pressure be used to optimize this reaction?

A3: For reductive aminations using hydride-based reducing agents, the reaction is typically run at atmospheric pressure. However, if you are employing catalytic hydrogenation (H₂ gas and a metal catalyst like Pd/C), then pressure becomes a critical parameter.

  • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 1 atm to 10-55 bar) can significantly increase the rate of reduction.[6] However, excessively high pressures can sometimes lead to over-reduction of aromatic rings, although this is less common for aniline derivatives under standard conditions.

  • Temperature with Hydrogenation: When using catalytic hydrogenation, the temperature will also play a crucial role. An increase in temperature (e.g., 80-150°C) will generally increase the reaction rate.[6][7] The optimal temperature and pressure will need to be determined empirically for your specific substrate and catalyst system.

Optimization Parameters for Reductive Amination
ParameterOptionsConsiderations/Recommendations
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/Pd-CNaBH(OAc)₃ is often the most selective. H₂/Pd-C is a greener option but requires specialized equipment.
Solvent Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF), AcetonitrileDCE is a common choice for NaBH(OAc)₃. MeOH is often used with NaBH₄.[8]
Temperature 0°C to 80°C (for hydride reagents); 80°C to 240°C (for catalytic hydrogenation)[6]Start at room temperature and adjust as needed. Higher temperatures may be required for catalytic hydrogenation.
Pressure Atmospheric (for hydride reagents); 10-55 bar (for catalytic hydrogenation)[6]High pressure is only relevant for catalytic hydrogenation.
Catalyst (for imine formation) Acetic Acid (catalytic)A few drops can significantly accelerate imine formation.[3]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is known for its broad substrate scope and functional group tolerance.

Experimental Workflow: Buchwald-Hartwig Amination

reagents 4-Isopropoxyaniline + 4-Methylbenzyl Halide reaction Heating in Solvent reagents->reaction catalyst_system Pd Catalyst + Ligand + Base (Inert Atmosphere) catalyst_system->reaction product 4-Isopropoxy-N-(4-methylbenzyl)aniline reaction->product workup Workup & Purification product->workup final_product Purified Product workup->final_product

Caption: General workflow for the Buchwald-Hartwig amination.

Troubleshooting and FAQs: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion in a Buchwald-Hartwig reaction often points to issues with the catalyst system or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Ligand Choice: The choice of phosphine ligand is critical. For the coupling of an aniline with a benzyl halide, a variety of ligands could be effective, such as RuPhos or XPhos.[9] It may be necessary to screen a few different ligands to find the optimal one for your specific substrates.

  • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Temperature: These reactions typically require elevated temperatures, often in the range of 80-110°C.[11][12] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Q2: I am observing the formation of a dehalogenated byproduct from my 4-methylbenzyl halide. How can I prevent this?

A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands may help to minimize this byproduct.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes favor dehalogenation. Monitor the reaction progress and try to stop it once the starting materials have been consumed. A lower reaction temperature may also be beneficial if the desired reaction can still proceed at a reasonable rate.

Q3: Is pressure a relevant parameter for Buchwald-Hartwig amination?

A3: For standard Buchwald-Hartwig reactions, the reaction is typically run at atmospheric pressure in a sealed tube or under a positive pressure of inert gas to prevent the ingress of oxygen. The use of high external pressure is not a common optimization parameter for this reaction. However, if volatile amines are used, a sealed pressure vessel might be necessary to prevent their escape at elevated temperatures.[13][14]

Optimization Parameters for Buchwald-Hartwig Amination
ParameterOptionsConsiderations/Recommendations
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective precatalysts.[9]
Ligand RuPhos, XPhos, BINAP, DPPFLigand choice is critical and may require screening.[1][15]
Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu is generally the most effective but is not compatible with all functional groups.[10]
Solvent Toluene, Dioxane, THFToluene is a common choice due to its high boiling point.[10]
Temperature 80-110°CThe optimal temperature will depend on the specific substrates and catalyst system.[11][12]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation.

Section 3: Direct N-Alkylation

Direct N-alkylation is the most classical approach but can be prone to over-alkylation, resulting in the formation of the tertiary amine.

Troubleshooting Logic: Direct N-Alkylation

start Low Yield or Over-alkylation check_stoichiometry Check Stoichiometry start->check_stoichiometry check_base Check Base Strength start->check_base check_temp Check Temperature start->check_temp slow_addition Slow Addition of Alkylating Agent check_stoichiometry->slow_addition If over-alkylation excess_aniline Use Excess Aniline check_stoichiometry->excess_aniline If over-alkylation change_base Use a Stronger Base check_base->change_base If low conversion optimize_temp Optimize Temperature check_temp->optimize_temp If low conversion

Caption: Troubleshooting logic for direct N-alkylation.

Troubleshooting and FAQs: Direct N-Alkylation

Q1: My primary issue is the formation of the N,N-bis(4-methylbenzyl)ated tertiary amine. How can I improve the selectivity for the desired secondary amine?

A1: Over-alkylation is the most common challenge with direct N-alkylation.[16]

  • Stoichiometry: Use an excess of the 4-isopropoxyaniline relative to the 4-methylbenzyl halide. This will increase the probability of the alkylating agent reacting with the starting aniline rather than the product. A 2-3 fold excess of the aniline is a good starting point.

  • Slow Addition: Add the 4-methylbenzyl halide slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the concentration of the alkylating agent low at all times, which favors mono-alkylation.[16]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the second alkylation step may have a higher activation energy.

Q2: The reaction is very slow and does not go to completion. What can I do?

A2: Sluggish reactions are often due to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Base Strength: Ensure the base is strong enough to deprotonate the aniline or effectively neutralize the acid byproduct. A weak base like sodium bicarbonate may be insufficient. Consider using a stronger base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base.[17]

  • Temperature: Increasing the reaction temperature is a common strategy to accelerate slow alkylations. For less reactive anilines, temperatures in the range of 80-140°C may be necessary.[17]

  • Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can help to stabilize charged intermediates and increase reaction rates.[17]

Q3: Can pressure be used to optimize direct N-alkylation?

A3: Similar to Buchwald-Hartwig amination, direct N-alkylation is typically performed at atmospheric pressure. However, if a low-boiling solvent like acetonitrile is used and a higher reaction temperature is required, the reaction can be run in a sealed pressure vessel to reach the desired temperature.[18]

Optimization Parameters for Direct N-Alkylation
ParameterOptionsConsiderations/Recommendations
Alkylating Agent 4-Methylbenzyl bromide or chlorideBromides are generally more reactive than chlorides.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAThe base should be strong enough to drive the reaction but not so strong as to cause side reactions.
Solvent Acetonitrile, DMF, DMSO, AcetonePolar aprotic solvents are generally preferred.[17]
Temperature Room Temperature to 140°CHigher temperatures may be needed for less reactive substrates but can increase over-alkylation.[17]
Stoichiometry Excess of anilineUse a 2-3 fold excess of 4-isopropoxyaniline to minimize over-alkylation.

References

  • Benchchem. (n.d.). Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of trilaurin. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Comprehensive Guide to Handling Hygroscopic Salts of 4-Isopropoxy-N-(4-methylbenzyl)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with salts of 4-Isopropoxy-N-(4-methylbenzyl)aniline. The inherent challenge of hygroscopicity—the te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with salts of 4-Isopropoxy-N-(4-methylbenzyl)aniline. The inherent challenge of hygroscopicity—the tendency of a substance to attract and absorb moisture from the surrounding environment—can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs).[1][2] This can lead to issues such as caking, altered flow properties, and chemical degradation, ultimately affecting experimental reproducibility and the quality of the final drug product.[3]

This document is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for salts of 4-Isopropoxy-N-(4-methylbenzyl)aniline?

A1: Hygroscopicity is the property of a solid material to absorb or adsorb water from the atmosphere.[1] For pharmaceutical salts like those of 4-Isopropoxy-N-(4-methylbenzyl)aniline, this can lead to a range of undesirable consequences:

  • Physical Changes: Moisture absorption can cause caking, where the powder forms clumps or a solid mass, leading to poor flowability and difficulties in accurate weighing and formulation.[3][4] In some cases, excessive moisture uptake can lead to deliquescence, where the solid dissolves in the absorbed water.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a decrease in the purity and potency of the API.[2]

  • Polymorphic Transformations: Moisture can induce changes in the crystalline structure of the API, potentially altering its solubility, bioavailability, and stability.

  • Impact on Dosage Form Performance: For solid dosage forms, changes in the API's physical properties due to moisture can affect tablet hardness, dissolution rates, and overall product performance.

While specific data on the hygroscopic nature of 4-Isopropoxy-N-(4-methylbenzyl)aniline salts is not extensively published, aniline derivatives and their salts can exhibit varying degrees of hygroscopicity. Therefore, it is crucial to experimentally determine the hygroscopic properties of the specific salt you are working with.

Q2: How can I determine the hygroscopicity of my specific salt of 4-Isopropoxy-N-(4-methylbenzyl)aniline?

A2: The most reliable method is through experimental analysis. Two primary techniques are recommended:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[5] DVS provides a detailed moisture sorption-desorption isotherm, which reveals the extent and rate of water uptake, the critical RH at which significant moisture absorption occurs, and whether the process is reversible.[5][6] This information is invaluable for determining appropriate storage and handling conditions.[5]

  • Gravimetric Sorption Analysis (Static Method): A simpler method involves placing a pre-weighed sample in desiccators containing saturated salt solutions to maintain a constant RH.[1][7] The sample is weighed periodically until it reaches a constant weight. By using a series of salts that provide different RH levels, a sorption profile can be constructed.[1]

A common classification system, such as the one from the European Pharmacopoeia, can be used to categorize the hygroscopicity of your material based on the percentage weight gain at a specific RH (e.g., 80% RH at 25°C).[7]

Q3: What are the ideal storage conditions for hygroscopic salts of 4-Isopropoxy-N-(4-methylbenzyl)aniline?

A3: The ideal storage conditions are dictated by the hygroscopic nature of the specific salt. Based on the results from your hygroscopicity testing, you should store the material in an environment with a relative humidity below its critical RH.

  • Slightly Hygroscopic Materials: Storage in a tightly sealed container in a climate-controlled laboratory may be sufficient.

  • Hygroscopic to Very Hygroscopic Materials: These materials should be stored in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[8] For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8][9]

It is also advisable to store the material in smaller, well-sealed aliquots to minimize exposure of the bulk material to atmospheric moisture each time the container is opened.[8]

Q4: I've observed caking in my powder. What can I do to troubleshoot this?

A4: Caking is a direct result of moisture absorption, which can cause the formation of liquid bridges between particles that solidify upon drying.[4][10] To address this:

  • Assess Storage Conditions: Verify that the material is being stored at the appropriate humidity level, as determined by its hygroscopic properties.

  • Minimize Exposure: When handling the material, work quickly and in a low-humidity environment if possible. A glove box or a fume hood with a dry air stream can be beneficial.

  • Use Appropriate Tools: Use dry spatulas and weighing vessels.

  • Consider Formulation Strategies: If caking is a persistent issue during formulation, consider co-processing with excipients that can mitigate moisture effects or applying a moisture-barrier film coating to the final product.[11]

The following diagram illustrates a decision-making workflow for troubleshooting caking:

G start Powder Caking Observed check_storage Review Storage Conditions (RH, Temperature) start->check_storage is_storage_ok Storage Appropriate? check_storage->is_storage_ok check_handling Evaluate Handling Procedures (Exposure Time, Environment) is_handling_ok Handling Minimized Exposure? check_handling->is_handling_ok is_storage_ok->check_handling Yes implement_storage Implement Correct Storage: - Tightly Sealed Containers - Desiccator - Glove Box is_storage_ok->implement_storage No implement_handling Refine Handling Procedures: - Work in Low RH - Use Dry Tools - Minimize Exposure Time is_handling_ok->implement_handling No formulation_strategies Consider Formulation Strategies: - Co-processing with Excipients - Particle Engineering - Moisture-Barrier Coating is_handling_ok->formulation_strategies Yes re_evaluate Re-evaluate for Caking implement_storage->re_evaluate implement_handling->re_evaluate formulation_strategies->re_evaluate

Caption: Troubleshooting workflow for powder caking.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity using the Static Gravimetric Method

This protocol provides a step-by-step guide for classifying the hygroscopicity of a salt of 4-Isopropoxy-N-(4-methylbenzyl)aniline.

Materials:

  • Analytical balance (readable to 0.1 mg)

  • Several desiccators

  • Saturated salt solutions to achieve desired relative humidities (see table below)

  • Shallow weighing dishes (e.g., petri dishes)

  • Your salt of 4-Isopropoxy-N-(4-methylbenzyl)aniline

Saturated Salt Solution (at 25°C)Relative Humidity (%)
Potassium Acetate~23
Magnesium Chloride~33
Potassium Carbonate~43
Sodium Bromide~58
Sodium Chloride~75
Potassium Chloride~84

Procedure:

  • Prepare Desiccators: Place the saturated salt solutions in the bottom of the desiccators. Ensure there is an excess of solid salt to maintain saturation. Allow the atmosphere inside the desiccators to equilibrate for at least 24 hours.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the test sample into a pre-weighed, dry weighing dish. Record the initial weight.

  • Exposure: Place the weighing dish with the sample in one of the prepared desiccators.

  • Weighing: After 24 hours, remove the weighing dish and quickly weigh it. Record the weight.

  • Equilibration: Return the sample to the desiccator and continue to weigh it at regular intervals (e.g., every 12-24 hours) until a constant weight (e.g., a change of less than 0.1 mg) is achieved.

  • Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100

  • Classification: Repeat the procedure for different relative humidities and classify the hygroscopicity based on a standard table, such as the one from the European Pharmacopoeia.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol is for accurately measuring the water content of your sample, which is crucial for correcting assay values and understanding the extent of moisture absorption.

Principle:

Karl Fischer titration is a highly specific method for water determination based on a reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent.[12][13]

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator

Procedure (General Guidance):

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate Karl Fischer reagents and conditioning the titration cell to a dry state.

  • Titer Determination (for volumetric titration): Accurately add a known amount of a water standard to the titration cell and perform a titration to determine the titer of the Karl Fischer reagent.

  • Sample Analysis: Accurately weigh a suitable amount of your 4-Isopropoxy-N-(4-methylbenzyl)aniline salt and introduce it into the titration cell. The sample size will depend on the expected water content and the type of titrator.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Note: For samples that are not readily soluble in the Karl Fischer solvent, a Karl Fischer oven may be required to heat the sample and drive off the water into the titration cell.[14]

Visualizing the Workflow for Handling Hygroscopic APIs

The following diagram outlines a comprehensive workflow for handling a new hygroscopic API, from initial characterization to routine handling.

G start New Salt of 4-Isopropoxy-N- (4-methylbenzyl)aniline Received characterization Physicochemical Characterization start->characterization dvs Dynamic Vapor Sorption (DVS) - Determine Moisture Sorption Isotherm - Identify Critical RH characterization->dvs kf Karl Fischer Titration - Determine Initial Water Content characterization->kf classification Classify Hygroscopicity (e.g., Ph. Eur. guidelines) dvs->classification kf->classification storage_handling Define Storage and Handling Procedures classification->storage_handling storage_conditions Establish Storage Conditions: - Below Critical RH - Use of Desiccants/Glove Box storage_handling->storage_conditions handling_sop Develop Handling SOP: - Weighing Procedures - Environmental Controls storage_handling->handling_sop routine_use Routine Laboratory Use storage_conditions->routine_use handling_sop->routine_use stability_testing Incorporate into Stability Testing Program routine_use->stability_testing

Caption: Workflow for characterization and handling of a new hygroscopic API.

References

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Patsnap. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap Eureka. Retrieved from [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. Retrieved from [Link]

  • Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]

  • ProUmid. (n.d.). Pharmaceutical Industry Applications for Dynamic Vapor Sorption. Retrieved from [Link]

  • Rao, K. R., & Chowdary, K. P. R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Indian Journal of Pharmaceutical Education and Research, 50(4), 543-550. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 198-206. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • AZoM. (2016, November 19). Analysis of the Causes and Solutions to the Caking of Powders. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Dehum. (2019, December 19). Eliminate the Chances of Powder Caking in the Pharmaceutical Industry. Retrieved from [Link]

  • AQUALAB by Addium. (n.d.). The food manufacturer's guide to eradicating caking and clumping. Retrieved from [Link]

  • Jenike & Johanson. (2024, July 25). What Causes Powder Caking?. Retrieved from [Link]

  • Absortech. (n.d.). Effective prevention against caking damage. Retrieved from [Link]

  • Gould, P. L. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutics, 185(2), 223-239. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Isopropoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Carboxy-N-(4-isopropylbenzylidene)aniline. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2055. Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • Khan, M. I., et al. (2017). Investigation of Moisture Sorption Properties of Gelatin/Poly (Aniline)/Films. Journal of Material Science & Engineering, 6(4). Retrieved from [Link]

  • Surface Measurement Systems. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives. Retrieved from [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]

  • Zhang, P., & Sparks, D. L. (1993). Kinetics of Phenol and Aniline Adsorption and Desorption on an Organo-Clay. Soil Science Society of America Journal, 57(2), 340-345. Retrieved from [Link]

  • IUCrData. (n.d.). N-Benzylaniline. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Benzylaniline. Retrieved from [Link]

  • MDPI. (2022, February 24). Adsorption of Methylene Blue by Biosorption on Alkali-Treated Solanum incanum: Isotherms, Equilibrium and Mechanism. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 4-Isopropoxy-N-(4-methylbenzyl)aniline: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis and interpretation of the proton (¹H) NMR spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline, a compound of interest in medicinal chemistry and materials science. By dissecting the molecule into its constituent fragments and comparing its spectral features to those of related analogues, this document offers a comprehensive roadmap for researchers to confidently assign and interpret the ¹H NMR data of this and similar molecules.

Predicted ¹H NMR Spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline

Table 1: Predicted ¹H NMR Data for 4-Isopropoxy-N-(4-methylbenzyl)aniline

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.3Doublet6H-OCH(CH ₃)₂
b~2.3Singlet3HAr-CH
c~4.3Singlet2HN-CH ₂-Ar
d~4.5Septet1H-OCH (CH₃)₂
e~4.0 (broad)Singlet1HNH
f~6.6-6.8Multiplet (AA'BB')4HProtons on the 4-isopropoxyaniline ring
g~7.1-7.3Multiplet (AA'BB')4HProtons on the 4-methylbenzyl ring

In-Depth Spectral Interpretation: A Fragment-Based Approach

The interpretation of the ¹H NMR spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline is best approached by considering the molecule in three distinct parts: the 4-isopropoxy aniline moiety, the N-benzyl fragment, and the 4-methylbenzyl group.

The 4-Isopropoxy Group Signature

The isopropoxy group provides a characteristic set of signals. A doublet integrating to six protons is expected around 1.3 ppm . This signal arises from the two magnetically equivalent methyl groups. The splitting into a doublet is due to coupling with the adjacent methine proton. The methine proton itself is expected to appear as a septet (a multiplet with seven lines) around 4.5 ppm , resulting from being coupled to the six protons of the two methyl groups. The integration of this septet will be for a single proton.

The Aromatic Regions: Two Distinct AA'BB' Systems

The two para-substituted benzene rings will each give rise to what is known as an AA'BB' spin system. In many cases, these can appear as two distinct doublets.

  • 4-Isopropoxyaniline Ring: The protons on this ring are influenced by the electron-donating isopropoxy and amino groups. This results in their signals appearing more upfield (shielded) compared to benzene (7.36 ppm).[1][2] The four protons will likely appear as a multiplet in the range of 6.6-6.8 ppm .

  • 4-Methylbenzyl Ring: The protons on this ring are influenced by the electron-donating methyl group and the electron-withdrawing methyleneamino group. These protons are expected to resonate in the range of 7.1-7.3 ppm .

The coupling constants for protons on an aromatic ring are characteristic of their relative positions. Ortho-coupling (protons on adjacent carbons) is typically the largest (6-10 Hz), followed by meta-coupling (protons separated by one carbon, ~2 Hz), and para-coupling (protons opposite each other) is often too small to be observed.[3][4]

The Benzylic and Amine Protons

The two protons of the methylene bridge (N-CH₂ -Ar) are expected to appear as a singlet around 4.3 ppm . This is a characteristic chemical shift for benzylic protons.[5] The singlet nature of this peak indicates no coupling to adjacent protons.

The amine proton (NH ) typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature, but it is expected in the region of ~4.0 ppm .[6][7] This broadening is due to quadrupole effects of the nitrogen atom and potential chemical exchange.

The 4-Methyl Group

The three protons of the methyl group attached to the benzyl ring (Ar-CH₃ ) will appear as a sharp singlet at approximately 2.3 ppm . This is a typical chemical shift for a methyl group attached to an aromatic ring.[6]

Comparative Spectral Analysis

To build confidence in these assignments, it is instructive to compare the predicted spectrum with those of simpler, related molecules.

  • N-Benzylaniline: In N-benzylaniline, the benzylic protons appear as a singlet at around 4.38 ppm, and the aromatic protons show more complex multiplets due to the lack of para-substitution on both rings.[6][7]

  • 4-Isopropoxyaniline: The ¹H NMR spectrum of 4-isopropoxyaniline would show the characteristic isopropoxy signals (doublet around 1.3 ppm and a septet around 4.5 ppm) and the AA'BB' system for the aromatic protons.[8][9]

  • 4-Methylbenzyl Alcohol: This compound displays a singlet for the methyl group at around 2.3 ppm and a singlet for the benzylic protons at approximately 4.6 ppm.[10][11] The aromatic protons also show an AA'BB' pattern.

The predicted spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline is a composite of the key features observed in these simpler analogues, providing a strong basis for the proposed assignments.

Experimental Protocol: ¹H NMR Sample Preparation

For researchers aiming to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Isopropoxy-N-(4-methylbenzyl)aniline.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[12]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Workflow for ¹H NMR Spectral Interpretation

The logical flow for interpreting the ¹H NMR spectrum of a novel compound like 4-Isopropoxy-N-(4-methylbenzyl)aniline can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Assignment cluster_3 Validation A Prepare Sample B Acquire Spectrum A->B C Identify Solvent & TMS Peaks B->C D Integrate All Signals C->D E Determine Multiplicity D->E F Assign Characteristic Groups (Isopropoxy, Methyl) E->F G Assign Aromatic Regions (AA'BB' Systems) F->G H Assign Methylene & Amine Protons G->H I Correlate with Predicted Spectrum H->I J Compare with Analogous Compounds I->J K Final Structure Confirmation J->K

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline can be confidently interpreted through a systematic, fragment-based approach. By understanding the characteristic chemical shifts, coupling patterns, and integration values for each part of the molecule and comparing them to known analogues, researchers can achieve a high degree of certainty in their structural assignments. This guide provides the foundational knowledge and comparative data necessary for the accurate spectral interpretation of this and structurally related compounds, facilitating advancements in drug discovery and development.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Arce, A., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • Bruker. (n.d.). Analytic Data.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Isopropoxyaniline(7664-66-6) 1H NMR spectrum.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • PubChem. (n.d.). 4-Isopropoxyaniline.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • BMRB. (n.d.). 4-methylbenzyl Alcohol (C8H10O) - bmse000520.
  • Eresko, A. B., et al. (2024, July 15). Structural analogues of thyronamines. Experimental and DFT calculated NMR 1H chemical shifts of 4-[4-(2-aminoethoxy)benzyl]aniline. Russian Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methylbenzyl alcohol(589-18-4) 1H NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PubChem. (n.d.). 4-Methylbenzyl alcohol.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Cambridge. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
  • BenchChem. (2025). A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development.
  • PubChem. (n.d.). N-benzyl-4-methylaniline.
  • Santa Cruz Biotechnology. (n.d.). 4-Isopropoxy-N-(4-methylbenzyl)aniline.
  • Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S.
  • International Journal of Current Research and Pharmaceutical Sciences. (2019, January 31). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Isopropoxy-N-(4-methylbenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, presented from the perspective of a Senior Application Scientist, offers a detailed exploration of the predicted mass spectrometry fragmentation patterns of 4-Isopropoxy-N-(4-methylbenzyl)aniline .

Given the absence of published experimental mass spectra for this specific molecule, this document provides a predictive analysis based on established principles of mass spectrometry and data from structurally related compounds. We will compare the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust framework for researchers to identify and characterize this compound and its analogues.

Predicted Mass Spectrometry Data for 4-Isopropoxy-N-(4-methylbenzyl)aniline

The structure of 4-Isopropoxy-N-(4-methylbenzyl)aniline (Molecular Weight: 269.38 g/mol , Exact Mass: 269.177965 Da) suggests several likely fragmentation pathways. The primary ionization event will generate a molecular ion ([M]•+) in EI or a protonated molecule ([M+H]+) in ESI. Subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions.

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The major predicted fragmentation pathways for 4-Isopropoxy-N-(4-methylbenzyl)aniline under EI are summarized below.

Predicted Fragment Ion (m/z)Proposed Structure/Origin
269Molecular ion [M]•+
254[M - CH3]•+, Loss of a methyl radical from the isopropyl group
164[C10H14NO]+, Cleavage of the benzylic C-N bond
105[C8H9]+, 4-methylbenzyl cation
91[C7H7]+, Tropylium ion (rearrangement from 4-methylbenzyl cation)
109[C6H5O]+, Loss of the isopropoxy group
77[C6H5]+, Phenyl cation

The most favorable cleavage in EI is often the benzylic C-N bond, due to the formation of the resonance-stabilized 4-methylbenzyl cation (m/z 105). This cation can further rearrange to the highly stable tropylium ion (m/z 91). Another significant fragmentation pathway involves the loss of a methyl group from the isopropoxy substituent.

EI_Fragmentation_of_4-Isopropoxy-N-(4-methylbenzyl)aniline M [M]•+ m/z 269 F254 [M - CH3]•+ m/z 254 M->F254 - CH3• F164 [C10H14NO]+ m/z 164 M->F164 Benzylic Cleavage F105 [C8H9]+ m/z 105 M->F105 Benzylic Cleavage F91 [C7H7]+ m/z 91 F105->F91 Rearrangement

Caption: Predicted EI Fragmentation Pathway.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule ([M+H]+) with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing detailed structural information.

Predicted Fragment Ion (m/z)Proposed Structure/Origin
270Protonated molecular ion [M+H]+
164[C10H14NO]+, Loss of neutral toluene
105[C8H9]+, 4-methylbenzyl cation

Under ESI-MS/MS conditions, the primary fragmentation of the protonated molecule is also expected to be the cleavage of the benzylic C-N bond. This would result in the formation of the 4-methylbenzyl cation (m/z 105) and a neutral 4-isopropoxyaniline molecule, or the protonated 4-isopropoxyaniline fragment (m/z 164) and neutral toluene. The relative abundance of these fragments would depend on the proton affinity of the two resulting species.

ESI_Fragmentation_of_4-Isopropoxy-N-(4-methylbenzyl)aniline MH [M+H]+ m/z 270 F164_ESI [C10H14NO]+ m/z 164 MH->F164_ESI - C7H8 F105_ESI [C8H9]+ m/z 105 MH->F105_ESI - C9H13NO Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis GC_Sample Sample in Volatile Solvent GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Ionization EI Ionization (70 eV) GC_Separation->GC_Ionization GC_Detection Mass Analysis (m/z 40-500) GC_Ionization->GC_Detection LC_Sample Sample in Water/Acetonitrile LC_Inject LC Injection LC_Sample->LC_Inject LC_Separation Reversed-Phase Separation LC_Inject->LC_Separation LC_Ionization ESI+ Ionization LC_Separation->LC_Ionization LC_MS1 MS1 Scan (m/z 100-500) LC_Ionization->LC_MS1 LC_MS2 MS/MS of m/z 270 LC_MS1->LC_MS2

Validation

A Researcher's Guide to the Infrared Spectroscopy of 4-Isopropoxy-N-(4-methylbenzyl)aniline: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify key functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-Isopropoxy-N-(4-methylbenzyl)aniline, a molecule featuring a secondary aromatic amine, an alkyl-aryl ether, and two para-disubstituted aromatic rings.

This guide moves beyond a simple cataloging of peaks. It is designed to provide a deeper understanding of how the molecule's structure dictates its spectral features, offering a comparative framework against structurally related compounds. This approach aims to equip the reader with the expertise to not only identify this specific molecule but also to interpret the spectra of analogous structures with greater confidence.

Deciphering the Vibrational Signature: Key Functional Groups

The infrared spectrum of 4-Isopropoxy-N-(4-methylbenzyl)aniline is a composite of the vibrational modes of its constituent functional groups. By dissecting the molecule, we can anticipate the regions of the spectrum where characteristic absorptions will appear.

cluster_0 4-Isopropoxy-N-(4-methylbenzyl)aniline Molecule Key Functional Groups & IR Regions Secondary_Amine Secondary Aromatic Amine (N-H, C-N stretches) Molecule->Secondary_Amine ~3400 cm⁻¹ (N-H) ~1335-1250 cm⁻¹ (C-N) Ether Alkyl-Aryl Ether (C-O-C stretches) Molecule->Ether ~1250 cm⁻¹ (asym) ~1040 cm⁻¹ (sym) Aromatic_Rings p-Disubstituted Rings (C-H, C=C stretches, oop bending) Molecule->Aromatic_Rings >3000 cm⁻¹ (C-H) ~1600, 1500 cm⁻¹ (C=C) ~850-800 cm⁻¹ (oop) Alkyl_Groups Isopropyl & Methyl Groups (C-H stretches & bends) Molecule->Alkyl_Groups <3000 cm⁻¹ (C-H) ~1470, 1380 cm⁻¹ (bends)

Caption: Key functional groups in 4-Isopropoxy-N-(4-methylbenzyl)aniline and their characteristic IR absorption regions.

Comparative Analysis of Characteristic IR Peaks

The following table provides a detailed breakdown of the expected IR absorption peaks for 4-Isopropoxy-N-(4-methylbenzyl)aniline, with a comparison to simpler, related molecules. This comparative approach is crucial for understanding how the combination of functional groups influences the final spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Isopropoxy-N-(4-methylbenzyl)aniline Comparative Data & Rationale
N-H Stretch ~3400 (single, weak-medium)Secondary aromatic amines typically show a single N-H stretching band around 3400 cm⁻¹.[1] In contrast, primary aromatic amines like 4-isopropoxyaniline would exhibit two bands (asymmetric and symmetric stretches) in the 3500-3300 cm⁻¹ region.[2][3] The absence of a second peak is a key indicator of the secondary amine.
Aromatic C-H Stretch >3000 (multiple, weak)The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[4][5][6] These are generally weaker than the aliphatic C-H stretches.
Aliphatic C-H Stretch <3000 (multiple, medium-strong)The C-H stretches from the isopropoxy and methyl groups will appear below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[7][8] The presence of both aromatic and aliphatic C-H stretches is a clear feature of the molecule.
Aromatic C=C Stretch ~1610, ~1510 (multiple, medium)Aromatic rings exhibit characteristic in-ring C=C stretching vibrations.[4][9] Two prominent bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹. These are often sharp and of medium intensity.
Aromatic C-N Stretch ~1335-1250 (strong)The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in this region.[2][10]
Asymmetric C-O-C Stretch ~1250 (strong)Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[11][12][13][14][15] This peak may overlap with the C-N stretch, potentially appearing as a broad, strong band.
Symmetric C-O-C Stretch ~1040 (medium)A second, symmetric C-O-C stretching band for aryl alkyl ethers is expected around 1040 cm⁻¹.[11][13]
Aromatic C-H Out-of-Plane (oop) Bending ~850-800 (strong)Since both aromatic rings are para-disubstituted, a strong C-H "wag" or out-of-plane bending vibration is expected in the 850-800 cm⁻¹ range.[16][17] The intensity of this band is often a clear indicator of this substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate the predicted spectral features, the following protocol for data acquisition using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred technique for solid or liquid samples as it requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)

  • ATR Accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 4-Isopropoxy-N-(4-methylbenzyl)aniline sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical setting would be 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

Sources

Comparative

Comparative Validation Guide: Elemental Analysis vs. Spectroscopic Methods for 4-Isopropoxy-N-(4-methylbenzyl)aniline

Executive Summary Objective: To provide a rigorous technical guide for synthesizing 4-Isopropoxy-N-(4-methylbenzyl)aniline and validating its purity using Elemental Analysis (EA) as the primary benchmark, compared agains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical guide for synthesizing 4-Isopropoxy-N-(4-methylbenzyl)aniline and validating its purity using Elemental Analysis (EA) as the primary benchmark, compared against orthogonal spectroscopic methods (NMR, HPLC-MS).

Core Insight: While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for establishing molecular identity, they frequently fail to detect "invisible" bulk impurities—specifically inorganic salts (borates) and occluded solvents—common in reductive amination. This guide demonstrates why Elemental Analysis (Combustion Analysis) remains the "Gold Standard" for validating reference materials in drug development.

Synthesis Protocol: Reductive Amination

The synthesis of secondary amines via reductive amination is a staple in medicinal chemistry. We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (


) due to its mildness, which prevents the reduction of the aldehyde prior to imine formation and minimizes side reactions.
Reaction Scheme

Reagents:

  • Amine: 4-Isopropoxyaniline (CAS: 7664-66-6)[1]

  • Aldehyde: 4-Methylbenzaldehyde (CAS: 104-87-0)

  • Reductant: Sodium Triacetoxyborohydride (

    
    )[2][3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with 4-Isopropoxyaniline (1.0 equiv) and 4-Methylbenzaldehyde (1.0 equiv).

    • Dissolve in anhydrous DCE (0.2 M concentration).

    • Expert Tip: Add activated 4Å Molecular Sieves or Magnesium Sulfate to scavenge water, driving the equilibrium toward the imine. Stir for 1–2 hours at room temperature.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (1.4 equiv) portion-wise.
      
    • Allow to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LCMS to ensure consumption of the imine intermediate.

  • Workup (Critical for EA Success):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine. Crucial: Wash with water (

      
      ) to remove residual inorganic boron salts.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel; Gradient elution Hexane

      
       10% EtOAc/Hexane).
      
    • Final Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours to remove occluded solvents.

Comparative Analysis: Validation Methodologies

In drug development, "purity" is a composite metric. The table below compares Elemental Analysis against common alternatives for validating this specific secondary amine.

Table 1: Comparative Performance of Purity Validation Methods
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV / LC-MS
Primary Detection Bulk weight % of C, H, NMolar ratio of protonsUV absorption / Ion count
Inorganic Detection Excellent (Indirectly via % mass gap)Poor (Invisible unless specific nuclei used)Poor (Salts elute in void volume)
Solvent Detection Excellent (Deviations in C/H ratios)Good (If peaks don't overlap)Poor (Solvents often masked)
Sample Requirement Destructive (~2–5 mg)Non-destructive (~10 mg)Minimal (<1 mg)
Precision Limit

(Absolute)

(Relative)
Variable (Response factors)
Verdict Required for Reference Standards Best for Structural ProofBest for Trace Organic Impurities
Why EA is Critical for this Synthesis

In reductive amination using borohydrides, a common failure mode is the retention of borate salts or sodium acetate in the final product.

  • Scenario: An LCMS trace shows a single peak (100% area).

  • Reality: The sample may contain 5% inorganic mass.

  • EA Detection: The Carbon % will be significantly lower than theoretical because the inorganics dilute the carbon content. LCMS cannot detect this "silent" impurity.

Validation Data & Interpretation

To validate the synthesis, we compare the Theoretical elemental composition against the Found values.

Target Molecule: 4-Isopropoxy-N-(4-methylbenzyl)aniline Formula:


Molecular Weight:  255.36  g/mol 
Theoretical Calculation
  • Carbon (17 atoms):

    
    
    
  • Hydrogen (21 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Oxygen (1 atom):

    
    
    

Theoretical Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
Acceptance Criteria (ACS Standards)

Per American Chemical Society (ACS) guidelines, "Found" values must be within


  of the theoretical values to confirm bulk purity [1].
Experimental Scenarios (Interpretation Guide)
ScenarioFound %CFound %HFound %NDiagnosisAction
PASS 79.858.315.45High Purity. All within

.
Release batch.
FAIL (Solvent) 78.108.055.30Low C, Low H. Likely occluded DCM (

).
Dry at higher temp/vacuum.
FAIL (Inorganic) 75.507.805.15All values low proportionally. Non-combustible salt contamination (Borates/Na).Re-dissolve in EtOAc, wash with water, re-crystallize.
FAIL (Water) 78.508.605.35Low C, High H. Moisture contamination.Lyophilize or dry over

.

Visual Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the critical decision points where impurities (salts vs. organics) are removed.

SynthesisWorkflow Start Reactants: 4-Isopropoxyaniline + 4-Methylbenzaldehyde Imine Intermediate: Imine Formation (DCE, Mol Sieves) Start->Imine Reduction Reduction Step: Add NaBH(OAc)3 (0°C to RT) Imine->Reduction Quench Quench & Extraction: NaHCO3 / DCM Reduction->Quench Wash CRITICAL WASH: Water/Brine Wash (Removes Boron Salts) Quench->Wash Removes Inorganics Dry Drying: Na2SO4 + High Vac Wash->Dry Removes Water Product Final Product: 4-Isopropoxy-N-(4-methylbenzyl)aniline Dry->Product

Caption: Synthesis workflow emphasizing the critical aqueous wash step required to pass Elemental Analysis by removing inorganic boron residues.

Diagram 2: Validation Decision Tree

How to choose between EA, NMR, and LCMS based on the "Question" you need to answer.

ValidationTree Question What is the Validation Goal? Identity Confirm Structure? Question->Identity TraceImp Find Trace Organics? Question->TraceImp BulkPurity Certify Bulk Purity? Question->BulkPurity NMR Method: 1H / 13C NMR (Structural Proof) Identity->NMR LCMS Method: HPLC-MS (High Sensitivity) TraceImp->LCMS EA Method: Elemental Analysis (Gold Standard for Salts/Solvates) BulkPurity->EA

Caption: Decision matrix for selecting the appropriate analytical technique. EA is the definitive choice for certifying bulk purity against inorganic contaminants.

References

  • American Chemical Society. (2022). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing.[4] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Food and Drug Administration (FDA). (2015). Elemental Analysis Manual (EAM) for Food and Related Products. FDA.gov. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[Link]

Sources

Validation

Solubility Profiling of 4-Isopropoxy-N-(4-methylbenzyl)aniline: A Comparative Guide for Process Optimization

Topic: Comparative Solubility of 4-Isopropoxy-N-(4-methylbenzyl)aniline in Polar vs. Non-Polar Solvents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Solubility of 4-Isopropoxy-N-(4-methylbenzyl)aniline in Polar vs. Non-Polar Solvents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-Isopropoxy-N-(4-methylbenzyl)aniline is a highly lipophilic secondary amine intermediate often utilized in the synthesis of complex pharmaceutical agents.[1] Its structural motif—comprising two aromatic rings, a hydrophobic isopropoxy tail, and a methylbenzyl linker—dictates a solubility profile heavily skewed toward non-polar and polar aprotic systems.[1]

This guide provides a technical comparison of its solubility across solvent classes, offering predictive data based on Structure-Activity Relationships (SAR) and rigorous protocols for experimental validation.[1] For researchers, the critical takeaway is the compound's negligible aqueous solubility and the necessity of using polar aprotic solvents (e.g., DMSO, DCM) for stock preparation or non-polar systems (e.g., Toluene) for extraction.[1]

Chemical Identity & Theoretical Solubility Profile

To predict solubility behavior accurately, we must analyze the physicochemical properties of the molecule.[1]

  • Chemical Structure Analysis:

    • Core: Aniline derivative (Secondary amine).[1]

    • Lipophilic Domains: 4-Methylbenzyl group (High lipophilicity), Isopropoxy group (Moderate lipophilicity).[1]

    • Polar Domains: Secondary amine (-NH-), Ether oxygen (-O-).[1]

  • Calculated Properties (In Silico):

    • LogP (Octanol-Water Partition Coeff.): Estimated at ~5.2 .[1] (Base N-benzylaniline LogP is ~3.7; Isopropoxy and Methyl substituents add ~1.5).[1]

    • pKa: ~4.5–5.0 (The nitrogen lone pair is delocalized into the phenyl ring, reducing basicity).[1]

Implication: The high LogP indicates that Van der Waals forces and


-

stacking will dominate solvation.[1] Hydrogen bonding (with water/alcohols) will be energetically insufficient to overcome the hydrophobic effect of the carbon skeleton.[1]
Comparative Solubility Matrix

The following table categorizes solvent suitability based on the "Like Dissolves Like" principle, validated by the compound's structural lipophilicity.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary MechanismApplication Context
Non-Polar Hexane, Toluene, HeptaneHigh (>50 mg/mL)Van der Waals forces;

-

stacking (Toluene)
Extraction: Ideal for extracting the compound from aqueous reaction quenches.[1]
Polar Aprotic DMSO, DMF, DCM, THFVery High (>100 mg/mL)Dipole-dipole interactions; Solvation of amineStock Solutions: DMSO is the gold standard for bioassays.[1] DCM is excellent for synthesis.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–30 mg/mL)Weak H-bonding; Amphiphilic solvationCrystallization: Often used hot; cooling induces precipitation.[1]
Aqueous Water, PBS (pH 7.[1]4)Negligible (<0.01 mg/mL)Hydrophobic effect dominatesAnti-Solvent: Used to crash out the product from organic solutions.[1]

Critical Note: While soluble in alcohols, the compound may "oil out" rather than crystallize if the solution is too concentrated, due to the flexibility of the benzyl and isopropoxy chains.[1]

Solvation Mechanism Visualization

The diagram below illustrates the competing forces determining solubility in different environments.

SolubilityMechanism cluster_NonPolar Non-Polar Solvents (e.g., Toluene) cluster_PolarAprotic Polar Aprotic (e.g., DMSO) cluster_Water Aqueous Environment Compound 4-Isopropoxy-N-(4-methylbenzyl)aniline NonPolarSolvent Solvent Molecules (London Dispersion) Compound->NonPolarSolvent High Affinity (Hydrophobic Interaction) PolarAproticSolvent Solvent Dipoles (S=O) Compound->PolarAproticSolvent Strong Solvation (Dipole-Dipole) WaterMolecules Water Network (H-Bonding) Compound->WaterMolecules Repulsion (Hydrophobic Effect)

Figure 1: Mechanistic interactions between 4-Isopropoxy-N-(4-methylbenzyl)aniline and various solvent systems.[1]

Experimental Protocols for Validation

As an Application Scientist, relying on estimates is insufficient. Use these self-validating protocols to generate precise data for your specific batch.[1]

Protocol A: Saturation Shake-Flask Method (Quantitation)

Best for: Generating precise solubility data for regulatory filing.[1]

  • Preparation: Weigh ~50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS, Methanol, Toluene).[1]

  • Equilibration:

    • Seal tightly and agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Self-Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until saturation is reached.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (use PVDF for aqueous, PTFE for organic).

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.[1]

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Calculate concentration against a standard curve.[1]

Protocol B: Visual Solubility Screen (Rapid)

Best for: Quick solvent selection during synthesis or purification.[1]

  • Place 10 mg of solid into a test tube.

  • Add solvent in increments: 100 µL, 400 µL, 500 µL (Total 1 mL).

  • Vortex after each addition.[1]

  • Scoring:

    • Dissolves in 100 µL: Very Soluble (>100 mg/mL).[1]

    • Dissolves in 1 mL: Soluble (10 mg/mL).[1]

    • Visible solid after 1 mL: Sparingly Soluble/Insoluble .[1]

Application Decision Tree

Select the right solvent system based on your immediate process requirement.[1]

DecisionTree Start Process Goal Bioassay Biological Assay (In Vitro) Start->Bioassay Synthesis Chemical Synthesis Start->Synthesis Purification Purification/Isolation Start->Purification DMSO Use DMSO (Stock 10-100 mM) Bioassay->DMSO Standard RxnType Reaction Type? Synthesis->RxnType Cryst Recrystallization Purification->Cryst Extract Extraction Purification->Extract DCM Dichloromethane (General Purpose) RxnType->DCM Ambient Temp Toluene Toluene (High Temp/Non-polar) RxnType->Toluene Reflux > 40°C EthanolWater Ethanol (Hot) + Water (Cool) Cryst->EthanolWater Polar Impurities HexaneEtOAc Hexane / Ethyl Acetate Extract->HexaneEtOAc Remove Aqueous Salts

Figure 2: Solvent selection decision tree based on experimental intent.[1]

References
  • PubChem Database. 4-Isopropoxyaniline (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link] (Accessed Feb 22, 2026).[1]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1] Available at: [Link] (Accessed Feb 22, 2026).[1]

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 1997.[1] (Foundational text on LogP and Solubility).

Sources

Comparative

A Comparative Guide to Quality Control Protocols for Industrial Batches of 4-Isopropoxy-N-(4-methylbenzyl)aniline

This guide provides a comprehensive framework for the quality control (QC) of industrial batches of 4-Isopropoxy-N-(4-methylbenzyl)aniline, a key intermediate in pharmaceutical synthesis. The protocols outlined herein ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the quality control (QC) of industrial batches of 4-Isopropoxy-N-(4-methylbenzyl)aniline, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure identity, purity, and consistency, aligning with the stringent requirements of drug development and regulatory compliance.[1][2] We will explore the rationale behind method selection, compare alternative analytical techniques, and provide actionable, step-by-step protocols grounded in established scientific principles.

The quality of any Active Pharmaceutical Ingredient (API) is fundamentally dependent on the quality of its starting materials and intermediates.[3][4] Therefore, a robust QC strategy for a compound like 4-Isopropoxy-N-(4-methylbenzyl)aniline is not merely a procedural checkpoint but a cornerstone of ensuring the safety and efficacy of the final drug product.[1][5] This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of quality assurance.

Overall Quality Control Strategy

A comprehensive QC strategy for an API intermediate involves a multi-stage approach, encompassing raw material inspection, in-process controls, and final product testing.[6] The objective is to build quality into the process, ensuring that the final product consistently meets all predefined specifications.

The workflow below illustrates the critical junctures for QC testing, from synthesis to final batch release.

cluster_0 Synthesis Stage cluster_1 Purification & Isolation cluster_2 Final QC & Release Raw_Materials Raw Material Testing (4-Isopropoxyaniline, 4-Methylbenzyl Halide) Synthesis Chemical Synthesis (Reductive Amination or Nucleophilic Substitution) Raw_Materials->Synthesis IPC In-Process Controls (IPC) (e.g., TLC, HPLC for reaction completion) Synthesis->IPC Workup Reaction Work-up & Crude Isolation IPC->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Drying Drying Purification->Drying Final_Product Final Product Sampling Drying->Final_Product Full_QC Full QC Testing (Identity, Purity, Assay, Residual Solvents, etc.) Final_Product->Full_QC CoA Certificate of Analysis (CoA) Generation Full_QC->CoA Release Batch Release CoA->Release cluster_0 cluster_1 cluster_2 Sample_Prep Sample Preparation (Accurate weighing, dissolution in mobile phase) Injection Inject Sample & Standards Sample_Prep->Injection Standard_Prep Reference Standard Prep (Primary standard and impurity standards) Standard_Prep->Injection HPLC_System HPLC System (Pump, Injector, Column, UV Detector, Data System) Separation Chromatographic Separation (Isocratic or Gradient Elution) Detection UV Detection (e.g., at 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation (% Area, % w/w using Response Factors) Integration->Calculation Report Reporting (Known impurities, unknown impurities, total impurities) Calculation->Report

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxy-N-(4-methylbenzyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Isopropoxy-N-(4-methylbenzyl)aniline
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